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  • Product: Ivabradine Impurity 5
  • CAS: 1462470-54-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Characterization and Analytical Profiling of Ivabradine Impurity 5

Executive Summary Ivabradine is a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker utilized primarily in the management of stable angina pectoris and chronic heart failure[1]. Throughout its synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ivabradine is a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker utilized primarily in the management of stable angina pectoris and chronic heart failure[1]. Throughout its synthetic lifecycle and formulation shelf-life, the active pharmaceutical ingredient (API) is susceptible to environmental stress, leading to the generation of specific degradation products. Among these, Ivabradine Impurity 5 (commonly referred to as the "Open Ring" impurity) represents a critical degradant[2]. This whitepaper provides an in-depth analysis of the physicochemical properties of Impurity 5, the mechanistic causality behind its formation, and field-proven analytical workflows designed for its precise quantification.

Physicochemical Profiling and Structural Data

Ivabradine Impurity 5 is structurally defined by the cleavage of the benzazepinone ring intrinsic to the parent API. This ring-opening event drastically alters the molecule's polarity and spatial geometry, yielding a distinct carboxylic acid derivative[3].

Table 1: Physicochemical Properties of Ivabradine Impurity 5

PropertyValue
Chemical Name (IUPAC) (S)-2-(2-(2-((3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)amino)ethyl)-4,5-dimethoxyphenyl)acetic Acid[4]
Common Nomenclature Ivabradine Impurity 5 / Ivabradine Open Ring[2]
Molecular Formula C27H38N2O6[3]
Molecular Weight 486.60 g/mol [4]
CAS Registry Number 1462470-54-7[3]
Structural Alteration Benzazepinone lactam hydrolysis

Mechanistic Pathway of Formation

To understand the causality behind the formation of Impurity 5, one must examine the structural vulnerabilities of the Ivabradine molecule. The parent compound contains a 3-benzazepin-2-one moiety, which functions as a cyclic amide (lactam). Under conditions of hydrolytic stress—particularly during exposure to extremes of pH or prolonged aqueous environments—the lactam bond becomes highly susceptible to nucleophilic attack by water or hydroxide ions.

This hydrolysis cleaves the ring, converting the cyclic amide into two new functional groups: a secondary amine and a terminal acetic acid group. This results in the molecular formula C27H38N2O6, which represents a net addition of one water molecule (H2O) to the parent API (C27H36N2O5)[3],[4].

Mechanism A Ivabradine (API) C27H36N2O5 B Hydrolytic Stress (pH Extremes / H2O) A->B Exposure C Lactam Bond Cleavage B->C Nucleophilic Attack D Impurity 5 (Open Ring) C27H38N2O6 C->D Ring Opening

Figure 1: Mechanistic pathway of lactam hydrolysis leading to Ivabradine Impurity 5.

Analytical Workflows for Detection and Quantification

Regulatory frameworks (such as ICH Q3A/Q3B) mandate the rigorous monitoring of degradation products to ensure patient safety[5]. Because Impurity 5 is significantly more polar than Ivabradine (due to the newly exposed carboxylic acid and secondary amine), reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS/MS) serves as the optimal, self-validating system for its quantification[6].

Causality in Method Design

A standard C18 column often suffers from peak tailing when analyzing Impurity 5 due to secondary interactions between the impurity's free amine and residual silanols on the silica matrix. Therefore, a Phenyl-Hexyl column is preferred to leverage π-π interactions for better peak symmetry. Furthermore, the mobile phase must be strictly buffered (e.g., using ammonium acetate at pH ~7.35) to control the ionization state of the carboxylic acid, ensuring reproducible retention times and preventing peak splitting[6].

Step-by-Step RP-HPLC Protocol
  • Sample Preparation: Dissolve the API or formulated product in a compatible diluent (e.g., Water:Acetonitrile 50:50 v/v) to achieve a target concentration of 1.0 mg/mL. Sonicate the mixture for 10 minutes to ensure complete solubilization.

  • Chromatographic Setup: Equip the HPLC system with a Phenyl-Hexyl column (250 × 4.6 mm, 5 μm). Set the column oven temperature to 45°C. Elevated temperatures reduce mobile phase viscosity, thereby improving mass transfer and sharpening peak resolution[7].

  • Mobile Phase Configuration:

    • Mobile Phase A: 20 mM Ammonium acetate buffer, adjusted to pH 7.35[6].

    • Mobile Phase B: Acetonitrile (HPLC grade).

  • Gradient Elution: Initiate the chromatographic run at 11% Mobile Phase B. Ramp linearly to 34% B over 45 minutes. This shallow gradient ensures baseline resolution between the lipophilic API and the more polar Impurity 5[6].

  • Detection: Monitor the eluent using a Photodiode Array (PDA) detector at 285 nm, which corresponds to the wavelength of maximum absorbance for the dimethoxybenzene chromophores present in the molecule[5].

  • Mass Spectrometry Validation: Divert the post-column flow to an ESI-MS/MS or QDa detector operating in positive ion mode. Confirm the identity of the impurity by isolating the m/z 487.6 [M+H]+ precursor ion[5].

AnalyticalWorkflow Step1 1. Sample Prep (1.0 mg/mL in Diluent) Step2 2. RP-HPLC Separation (Phenyl-Hexyl, pH 7.35 Buffer) Step1->Step2 Step3 3. PDA Detection (UV Absorbance at 285 nm) Step2->Step3 Step4 4. MS/MS Confirmation (m/z 487.6 [M+H]+) Step3->Step4

Figure 2: Step-by-step LC-MS/MS analytical workflow for quantifying Ivabradine Impurity 5.

Pharmacological and Toxicological Considerations

The structural integrity of the benzazepinone ring is an absolute prerequisite for Ivabradine's binding affinity to the highly expressed If ion channels in the sinoatrial node[1]. The hydrolytic ring-opening event that generates Impurity 5 drastically alters the molecule's three-dimensional conformation and lipophilicity.

Consequently, Impurity 5 is generally considered pharmacologically inactive at the target receptor. However, the introduction of a novel secondary amine and a carboxylic acid creates new metabolic liabilities. These functional groups can alter the molecule's pharmacokinetic distribution and potentially introduce off-target toxicities or reactive intermediate formation during hepatic metabolism. Therefore, strict quantification of Impurity 5 during forced degradation and routine stability testing remains a non-negotiable requirement for drug safety[5].

Sources

Exploratory

The Origin, Mechanistic Pathway, and Control of Impurity 5 in Ivabradine Hydrochloride Synthesis

Executive Summary The synthesis of Ivabradine hydrochloride—a highly specific hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker—is a complex, multi-step convergent process. At an industrial scale,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Ivabradine hydrochloride—a highly specific hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker—is a complex, multi-step convergent process. At an industrial scale, controlling process-related impurities is the defining factor between a viable batch and a costly rejection. Among the most persistent degradants is Impurity 5 (CAS: 1462470-54-7), commonly referred to as the "Open Ring" impurity. As a Senior Application Scientist, I have observed that mitigating this impurity requires moving beyond basic quality control to a fundamental mechanistic understanding of lactam ring stability. This whitepaper deconstructs the chemical origin of Impurity 5, provides quantitative analytical data, and establishes self-validating experimental protocols to control its formation.

Chemical Identity of Impurity 5

Impurity 5 is structurally identified as Benzeneacetic acid, 2-[2-[[3-[[[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]amino]ethyl]-4,5-dimethoxy- ()[1].

Unlike impurities that arise from unreacted starting materials, Impurity 5 is a direct structural degradation product of the Ivabradine molecule itself. It possesses a molecular formula of C27​H38​N2​O6​ , which contains exactly one more water molecule ( H2​O ) than the parent Ivabradine base ( C27​H36​N2​O5​ ). This mass shift is the analytical hallmark of a hydrolysis event.

Mechanistic Origin: The Causality of Lactam Cleavage

The formation of Impurity 5 is fundamentally an issue of nucleophilic acyl substitution. Ivabradine features a 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one moiety. This 7-membered lactam (cyclic amide) inherently carries ring strain, making the C2 carbonyl carbon highly electrophilic and susceptible to attack.

The N-Alkylation Vulnerability

During the convergent synthesis of Ivabradine, the benzocyclobutane amine intermediate is coupled with the 3-chloropropyl-benzazepine intermediate via an N-alkylation reaction ()[2]. This step requires a basic catalyst (typically K2​CO3​ or NaOH ) and elevated temperatures.

If the reaction solvent (e.g., Acetone or DMF) contains trace moisture, the base generates hydroxide ions ( OH− ). The hydroxide acts as a potent nucleophile, attacking the C2 carbonyl of the benzazepin-2-one ring. The resulting tetrahedral intermediate collapses, cleaving the N3−C2 amide bond. This irreversible ring-opening yields a secondary amine and a phenylacetic acid derivative—forming Impurity 5.

Pathway A Benzazepine Intermediate C N-Alkylation Reaction A->C B Benzocyclobutane Amine B->C D Ivabradine Base C->D Anhydrous E Hydrolysis (Trace H2O) C->E Moisture Contamination D->E Forced Degradation F Impurity 5 (Open Ring) E->F Lactam Cleavage

Figure 1: Mechanistic pathway of Ivabradine synthesis and Impurity 5 formation.

Analytical Profiling and Quantitative Data

To accurately monitor Impurity 5, an optimized gradient RP-HPLC method coupled with QTOF-MS is required ()[3]. Because Impurity 5 contains a free carboxylic acid and a secondary amine, it exhibits high polarity, causing it to elute significantly earlier than the parent Ivabradine base on a standard C18 column.

Table 1: Chromatographic and Mass Spectrometric Properties

ParameterIvabradine BaseImpurity 5 (Open Ring)
Chemical Formula C27​H36​N2​O5​ C27​H38​N2​O6​
Molecular Weight 468.59 g/mol 486.60 g/mol
Exact Mass 468.2624486.2730
[M+H]+ (m/z) 469.27487.28
RP-HPLC Retention Time ~15.5 min~8.11 min
Primary Origin Target APIBase/Acid Hydrolysis

Note: Retention times are based on standard gradient RP-HPLC methods utilizing a phosphate buffer/acetonitrile mobile phase.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Protocol A intentionally generates the impurity to calibrate analytical instruments, while Protocol B implements the mechanistic countermeasures to prevent its formation during synthesis.

Workflow S1 API Sampling S2 Alkaline Stress (NaOH, 80°C) S1->S2 S3 LC-QTOF-MS Analysis S2->S3 S4 Impurity 5 Quantification S3->S4 S5 Process Optimization S4->S5

Figure 2: Self-validating workflow for the profiling and control of Impurity 5.

Protocol A: Targeted Generation of Impurity 5 via Alkaline Stress

This forced degradation protocol ()[4] reliably yields Impurity 5 for use as an analytical reference standard.

  • Solubilization: Dissolve 10.0 mg of Ivabradine Hydrochloride in 10 mL of HPLC-grade methanol. Causality: Methanol ensures complete solvation of the API while remaining miscible with the aqueous stressor.

  • Alkaline Stress Induction: Add 10 mL of 0.1M NaOH . Causality: The high pH provides the necessary hydroxide nucleophiles to attack the lactam ring.

  • Thermal Activation: Seal the reaction vessel and incubate at 80°C for 24 hours. Causality: Heat provides the activation energy required to overcome the steric hindrance of the 7-membered ring, exponentially accelerating nucleophilic attack.

  • Quenching & Neutralization: Cool the mixture to 25°C. Slowly titrate with 0.1M HCl until the pH reaches exactly 7.0. Causality: Neutralization halts the hydrolysis reaction and protonates the resulting carboxylate to its free acid form, stabilizing the degradant.

  • Extraction: Extract the aqueous layer with Dichloromethane ( 3×10 mL). Dry the organic layer over anhydrous Na2​SO4​ and concentrate under vacuum.

  • System Validation: Inject the reconstituted sample into an LC-QTOF-MS system. The protocol is validated upon the confirmation of the m/z 487.28 [M+H]+ peak at a retention time of ~8.11 min.

Protocol B: Moisture-Controlled N-Alkylation to Suppress Impurity 5

To prevent Impurity 5 formation during the active synthesis of Ivabradine, the N-alkylation step must be strictly controlled.

  • Solvent Dehydration: Dry N,N-Dimethylformamide (DMF) over activated 3Å molecular sieves for 48 hours. Verify moisture content is <0.05% using Karl Fischer titration. Causality: Eliminating water removes the primary source of hydroxide ions, directly cutting off the lactam hydrolysis pathway.

  • Base Preparation: Bake K2​CO3​ at 150°C for 4 hours. Causality: Potassium carbonate is hygroscopic; baking removes absorbed atmospheric moisture that would otherwise carry water into the reaction.

  • Coupling Reaction: Combine the benzazepine intermediate (1.0 eq) and the benzocyclobutane amine (1.1 eq) in the anhydrous DMF. Add the dried K2​CO3​ (2.0 eq).

  • Controlled Heating: Heat the reaction strictly to 60°C for 12 hours under a continuous nitrogen atmosphere. Causality: Temperatures above 65°C exponentially increase the thermodynamic risk of side reactions. Nitrogen prevents atmospheric moisture ingress during the extended heating phase.

  • Anhydrous Salt Formation: During the final conversion to Ivabradine Hydrochloride, use anhydrous HCl gas dissolved in isopropanol rather than aqueous hydrochloric acid. Causality: Aqueous acids can trigger acid-catalyzed lactam hydrolysis; anhydrous conditions preserve the integrity of the benzazepin-2-one ring.

Conclusion

Impurity 5 is not an arbitrary byproduct; it is a predictable, thermodynamically driven degradation product resulting from the nucleophilic cleavage of Ivabradine's lactam ring. By treating the synthesis not just as a sequence of additions, but as a moisture-sensitive micro-environment, process chemists can effectively suppress its formation. The integration of rigorous Karl Fischer moisture limits, anhydrous base selection, and strict thermal boundaries transforms a vulnerable process into a highly robust, self-validating manufacturing system.

References

  • Practical and Green Process for the Synthesis of Ivabradine Hydrochloride Through an Efficient Control of Process Impurities. Source: Bentham Science. URL:[Link]

  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Source: Frontiers in Pharmacology / ResearchGate. URL:[Link]

  • Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. Source: Acta Chromatographica / AKJournals. URL:[Link]

Sources

Foundational

Mechanistic Elucidation and Analytical Control of Ivabradine Impurity 5: A Comprehensive Guide to Lactam Ring Hydrolysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide Executive Summary Ivabradine is a highly selective hyperpolarization-activated...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

Ivabradine is a highly selective hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker used in the management of stable angina and chronic heart failure[1]. While the active pharmaceutical ingredient (API) is generally durable, forced degradation studies—mandated by ICH Q1A and Q3A guidelines—reveal specific structural vulnerabilities under hydrolytic stress[2].

One of the most critical degradation products identified during these studies is Ivabradine Impurity 5 (also known as Ivabradine Open Ring)[3]. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic regulatory compliance. Here, we will dissect the exact chemical causality behind the formation of Impurity 5, provide a self-validating experimental workflow for its generation, and establish a robust analytical control strategy for its quantification.

Chemical Identity and Structural Profile

Ivabradine contains a 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one moiety. The 7-membered lactam (cyclic amide) ring is the primary site of hydrolytic instability. When subjected to severe acidic or basic conditions, the amide bond cleaves, yielding Impurity 5—a highly polar, amphoteric molecule containing both a secondary amine and a carboxylic acid[4].

Table 1: Physicochemical Profile of Ivabradine Impurity 5
ParameterSpecification / Data
Chemical Name (S)-2-(2-(2-((3-(((3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)amino)ethyl)-4,5-dimethoxyphenyl)acetic acid[3][4]
Common Nomenclature Ivabradine Impurity 5 / Ivabradine Open Ring[3][4]
CAS Number 1462470-54-7[3][4]
Molecular Formula C₂₇H₃₈N₂O₆[3]
Molecular Weight 486.60 g/mol (Exact Mass: ~486.27)[3][4]
Primary Formation Pathway Acid/Base Hydrolysis of the Benzazepin-2-one ring[5]

Mechanistic Pathway of Degradation

Understanding the causality of degradation is critical for developing stabilizing formulations. The benzazepin-2-one ring in Ivabradine is sterically constrained.

The Causality of Cleavage: Under acidic conditions (e.g., 2M HCl), the carbonyl oxygen of the lactam is protonated, highly increasing the electrophilicity of the carbonyl carbon. Water acts as a nucleophile, attacking the carbon to form a tetrahedral intermediate. Subsequent proton transfer to the amide nitrogen converts it into a superior leaving group. The collapse of the tetrahedral intermediate forces C-N bond cleavage, opening the 7-membered ring to form the acetic acid derivative and a secondary amine[5].

Pathway A Ivabradine API (Benzazepin-2-one Lactam) B Acid/Base Catalysis (H+ or OH- attack) A->B Hydrolytic Stress C Tetrahedral Intermediate (Amide Carbonyl) B->C Nucleophilic Addition D C-N Bond Cleavage (Ring Opening) C->D Elimination E Ivabradine Impurity 5 (Amine + Acetic Acid) D->E Protonation/ Deprotonation

Figure 1: Mechanistic pathway of lactam ring hydrolysis leading to Impurity 5.

Experimental Workflow: Forced Degradation & Isolation

To reliably generate and quantify Impurity 5 (designated as I-5 in key LC-HR-MS/MS studies), a self-validating forced degradation protocol must be employed[5]. The following methodology ensures complete stress induction while protecting the integrity of the analytical column.

Table 2: Forced Degradation Matrix for Impurity 5 Generation
Stress ConditionReagents & ParametersDurationExpected Impurity 5 Yield
Acid Hydrolysis 2 M HCl at 80°C[2][6]24 hoursHigh (Primary Degradant I-5)[5]
Base Hydrolysis 1 M NaOH at 80°C[2][6]24 hoursHigh[]
Thermal Stress Deionized water at 80°C[2]24 hoursNegligible[2]
Oxidative Stress 3% - 15% H₂O₂ at 80°C[2]24 hoursNegligible (Yields N-oxides)[6]
Step-by-Step Protocol: Acid/Base Stress Testing
  • Sample Preparation: Accurately weigh 1.0 mg of Ivabradine API and dissolve it in 1 mL of a compatible diluent (e.g., water/acetonitrile) to achieve a 1 mg/mL stock solution[2].

  • Stress Induction:

    • Acidic: Add 1 mL of 2 M HCl to the sample vial[2].

    • Alkaline: Add 1 mL of 1 M NaOH to a separate sample vial[2].

  • Incubation: Seal the vials hermetically and incubate in a thermostatic oven at 80°C for exactly 24 hours[2][6].

  • Quenching & Neutralization (Critical Step): Remove the vials and cool to room temperature. Neutralize the acid-stressed sample with 1 M NaOH, and the base-stressed sample with 1 M HCl until the pH is approximately 7.0.

    • Scientist's Insight: Direct injection of highly acidic or basic samples degrades the silica backbone of the stationary phase. Neutralization standardizes the ionization state of the amphoteric Impurity 5, preventing unpredictable retention shifts.

  • Dilution: Dilute the neutralized samples with the mobile phase to a target concentration of 100 µg/mL for HPLC analysis[6].

Workflow S1 1. Sample Preparation (1 mg/mL API in Diluent) S2 2. Hydrolytic Stress (2M HCl or 1M NaOH, 80°C, 24h) S1->S2 S3 3. Quenching & Neutralization (Cool to RT, Adjust pH to ~7.0) S2->S3 S4 4. Chromatographic Separation (HPLC-UV-DAD, C18 Column) S3->S4 S5 5. Structural Elucidation (LC-HR-MS/MS, m/z [M+H]+ 487.28) S4->S5

Figure 2: Analytical workflow for the generation and identification of Impurity 5.

Analytical Control Strategy

Because Impurity 5 is an "open-ring" zwitterion containing both a basic amine and an acidic carboxylate, standard reversed-phase methods often result in poor peak shape (tailing) or inadequate retention.

Optimized Chromatographic Conditions:

  • Column: Phenomenex Luna C18 (250 × 4.6 mm, 5.0 µm) or equivalent high-carbon load column[5][].

  • Mobile Phase A: 10 mM Ammonium Formate buffer, adjusted to pH 3.0[5][].

  • Mobile Phase B: Acetonitrile[5][].

  • Elution Mode: Gradient elution at 30°C[].

  • Flow Rate: 0.7 mL/min[].

  • Detection: UV at 286 nm (for routine assay) and LC-HR-MS/MS (for structural confirmation)[5][].

Scientist's Insight: Why pH 3.0? At this acidic pH, the carboxylic acid moiety of Impurity 5 is fully protonated (neutralized), while the secondary amine remains protonated (cationic). This prevents the molecule from existing in a highly polar zwitterionic state, significantly improving its retention factor ( k′ ) and peak symmetry on the hydrophobic C18 stationary phase.

Sources

Exploratory

Difference between Ivabradine Impurity 5 and process impurities

An in-depth technical analysis of pharmaceutical impurities requires distinguishing between unreacted starting materials, synthetic by-products, and post-synthesis degradation products. In the synthesis of Ivabradine—a h...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of pharmaceutical impurities requires distinguishing between unreacted starting materials, synthetic by-products, and post-synthesis degradation products. In the synthesis of Ivabradine—a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker used for heart failure and angina—impurity profiling is a critical regulatory requirement.

This whitepaper provides a comprehensive mechanistic and analytical guide detailing the structural, functional, and analytical differences between Ivabradine Impurity 5 and other process/degradation impurities.

Defining the Impurity Landscape: Process vs. Degradation

To establish a rigorous quality control framework, we must first categorize the impurities based on their origin:

  • Process Impurities: Chemical entities that arise during the manufacturing process. This broad category includes unreacted starting materials, intermediates, and synthetic by-products (e.g., over-alkylated compounds, positional isomers).

  • Degradation Products: Impurities resulting from the chemical breakdown of the Active Pharmaceutical Ingredient (API) during storage or formulation, typically driven by hydrolysis, oxidation, or photolysis [1].

Ivabradine Impurity 5 specifically falls under the sub-category of an unreacted starting material (a process impurity). Chemically identified as (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]-N-methylmethanamine (or its hydrochloride salt), it is the primary amine intermediate used to synthesize the final Ivabradine molecule [1].

Mechanistic Pathways and Causality

The synthesis of Ivabradine relies on the alkylation of Impurity 5 with an iodo-benzazepine derivative (e.g., 3-(2-iodoethyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one).

Why does Impurity 5 persist? In any bimolecular nucleophilic substitution ( SN​2 ) or reductive amination, reaction kinetics decelerate as reactant concentrations drop. Trace amounts of the amine intermediate (Impurity 5) often fail to react due to stoichiometric imbalances or steric hindrance, leading to its carryover into the crude API [2].

Conversely, other process impurities form via divergent side reactions. For example, if the starting material lacks strict enantiomeric purity, the R-enantiomer of Ivabradine is generated. Meanwhile, degradation products like 2-Oxo-ivabradine form post-synthesis when the API is subjected to oxidative stress or acid/base hydrolysis [3].

SynthesisPathway Imp5 Ivabradine Impurity 5 (Amine Intermediate) API Ivabradine API (Target Product) Imp5->API Alkylation (Target) Unreacted Unreacted Carryover (Process Impurity 5) Imp5->Unreacted Incomplete Reaction ByProd Synthetic By-products (e.g., Isomers) Imp5->ByProd Side Reactions Alkyl Iodo-benzazepine (Alkylating Agent) Alkyl->API Degrad Degradation Products (e.g., 2-Oxo-ivabradine) API->Degrad Oxidation / Hydrolysis

Ivabradine synthesis pathway illustrating the origin of Impurity 5 versus other impurities.

Quantitative Data and Structural Comparison

To effectively isolate these compounds, analytical scientists must leverage their distinct molecular weights and structural features. The table below summarizes the core differences between Impurity 5 and other common Ivabradine impurities.

Impurity NameClassificationOriginMolecular FormulaApprox. MW (Free Base)Key Structural Feature
Ivabradine API Target DrugN/A C27​H36​N2​O5​ 468.59 g/mol Intact benzazepine + bicyclooctatriene
Impurity 5 Process (Starting Material)Unreacted carryover C12​H17​NO2​ 207.27 g/mol Secondary amine, lacks benzazepine ring
R-Enantiomer Process (By-product)Chiral inversion / impure SM C27​H36​N2​O5​ 468.59 g/mol (7R) stereocenter instead of (7S)
2-Oxo-ivabradine Degradation ProductOxidative stress / Hydrolysis C27​H34​N2​O6​ 482.57 g/mol Additional carbonyl group on the ring
N-Desmethyl Degradation / MetaboliteN-dealkylation C26​H34​N2​O5​ 454.56 g/mol Loss of the N-methyl group

Analytical Methodologies: Self-Validating Profiling Protocol

Because Ivabradine and its process impurities (especially positional isomers) share similar polarities, standard reverse-phase high-performance liquid chromatography (RP-HPLC) often fails to achieve baseline resolution. To overcome this, a chemometrically assisted RP-HPLC method coupled with orthogonal mass spectrometry (LC-HRMS) is required [4].

The following protocol utilizes a self-validating system: the Photodiode Array (PDA) detector provides quantitative chromophore data, while the Mass Spectrometer (MS) confirms the exact molecular mass, ensuring that co-eluting peaks are not misidentified.

Step-by-Step LC-HRMS Methodology
  • Sample Preparation: Dissolve the crude Ivabradine API in the mobile phase to a working concentration of 200 µg/mL. Spike the solution with 4 µg/mL of an Impurity 5 reference standard to validate retention time alignment.

  • Stationary Phase Selection: Utilize a high-density C18 column (e.g., Zorbax Eclipse Plus, 100 × 4.6 mm, 3.5 µm). Maintain the column compartment at exactly 34 °C to stabilize partitioning kinetics.

  • Mobile Phase Optimization (Box-Behnken Design): Use a highly controlled gradient. Prepare Mobile Phase A as a 28 mM phosphate buffer adjusted to pH 6.0 (critical for maintaining the secondary amine of Impurity 5 in a consistent ionization state). Prepare Mobile Phase B as an acetonitrile/methanol mixture (41:59, v/v). The addition of methanol is the causal factor that resolves closely eluting positional isomers by altering hydrogen-bonding dynamics [4].

  • Orthogonal Detection: Route the eluate first through a PDA detector set to 220 nm and 285 nm. Route the subsequent flow into a High-Resolution Mass Spectrometer (HRMS) operating in positive electrospray ionization (ESI+) mode.

  • Data Interpretation: Impurity 5 will yield a distinct [M+H]+ peak at m/z≈208.28 , easily distinguishable from the intact API ( m/z≈469.60 ) and oxidized degradation products like 2-Oxo-ivabradine ( m/z≈483.57 ).

AnalyticalWorkflow Step1 1. Sample Preparation (API + Stress Conditions) Step2 2. RP-HPLC Separation (pH 6.0 Buffer / MeCN) Step1->Step2 Step3 3. Dual Detection (PDA at 285 nm & QDa/HRMS) Step2->Step3 Step4 4. Data Analysis (PCA & Mass Fragmentation) Step3->Step4 Step5 5. Impurity Characterization (Imp 5 vs By-products) Step4->Step5

Step-by-step LC-HRMS analytical workflow for profiling Ivabradine process impurities.

Control Strategies for Impurity 5

While chromatographic purification can remove Impurity 5, it is industrially inefficient. A highly effective chemical control strategy exploits the specific reactivity of Impurity 5.

Because Impurity 5 contains a reactive secondary amine (unlike the fully substituted tertiary amines in the final API), it can be selectively targeted. By treating the crude reaction mixture with a derivatizing agent such as acetyl chloride , the unreacted Impurity 5 is converted into an acetylated derivative. This acetylation drastically alters the molecule's polarity and solubility profile, allowing the newly formed impurity to be easily purged from the API via simple solvent recrystallization, bypassing the need for expensive preparative chromatography [5].

References

  • Axios Research. Ivabradine Impurity 5 Reference Standards. Retrieved from: [Link]

  • Researcher.life. Major Degradation Products Research Articles: A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine. Retrieved from:[Link]

  • Tomić, J., et al. (2020). Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. Acta Chromatographica. Retrieved from: [Link]

  • Google Patents (EP2495237A1).An improved process for the preparation of highly pure ivabradine hydrochloride.

Protocols & Analytical Methods

Method

Application Note: RP-HPLC Method Development and Validation for Ivabradine Impurity 5 Detection

Introduction & Mechanistic Background Ivabradine hydrochloride is a selective hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker utilized primarily for the symptomatic management of stable angina p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Ivabradine hydrochloride is a selective hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker utilized primarily for the symptomatic management of stable angina pectoris and heart failure. During its synthesis and throughout its shelf-life, various related substances and degradation products can emerge. Among these, Ivabradine Impurity 5 (chemically identified as 1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine hydrochloride) is a critical positional isomer and synthetic precursor that must be rigorously monitored 1.

Due to structural similarities, identical molecular weights among isomers, and similar polarities within the sample mixture, achieving baseline resolution of Impurity 5 from the active pharmaceutical ingredient (API) and up to 11 other known impurities is highly challenging [[2]](). Traditional One-Factor-At-a-Time (OFAT) method development typically fails to achieve the required resolution ( Rs​>1.5 ). Therefore, a chemometrically assisted Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) approach is required to establish a robust, self-validating, and stability-indicating method.

Method Development Rationale: The "Why"

A robust analytical protocol must be grounded in the physicochemical realities of the analytes. Every parameter in this method has been selected based on thermodynamic and kinetic causality:

  • Column Selection & Secondary Interactions: Ivabradine and Impurity 5 possess basic secondary and tertiary amine groups. On standard silica-based columns, these basic moieties interact strongly with residual acidic silanols, leading to severe peak tailing. A high-density, double-end-capped column (e.g., Zorbax Eclipse Plus C18) is selected to sterically shield silanols, ensuring sharp, symmetrical peaks 2.

  • Mobile Phase pH Control: The aqueous mobile phase utilizes a 28 mM phosphate buffer adjusted to pH 6.0. At this pH, the ionization state of the basic analytes is tightly controlled, balancing retention time with peak shape. Lower pH values (e.g., pH 3.0) cause the amines to become fully protonated, resulting in excessively rapid elution and poor resolution of positional isomers 2.

  • Ternary Organic Modifier (The Causality of Methanol): Initial trials using only Acetonitrile as the organic modifier typically fail to resolve specific positional isomers. Acetonitrile operates primarily through dipole-dipole interactions. By introducing Methanol (a strong proton donor/acceptor) into the organic phase, the selectivity factor ( α ) is fundamentally altered due to differential hydrogen bonding with the analytes, achieving baseline separation 2.

Visualizing the Optimization Workflow

To systematically navigate these variables without relying on trial and error, an Analytical Quality by Design (AQbD) workflow utilizing Principal Component Analysis (PCA) and Box-Behnken Design (BBD) is employed 3.

G Start Define Analytical Target Profile (Ivabradine & Impurity 5) Screening Column & Buffer Screening (PCA Analysis) Start->Screening Optimization Box-Behnken Design (BBD) Optimize pH, Temp, % Organic Screening->Optimization Tuning Ternary Mobile Phase Tuning (Add Methanol for Isomers) Optimization->Tuning Validation Method Validation (ICH Q2 Guidelines) Tuning->Validation

Fig 1: Chemometrically assisted RP-HPLC method development workflow for Ivabradine Impurity 5.

Experimental Protocol: The "How"

Reagents and Materials
  • Ivabradine Hydrochloride Reference Standard.

  • Ivabradine Impurity 5 Reference Standard.

  • HPLC-grade Methanol and Acetonitrile.

  • Analytical-grade Potassium Dihydrogen Phosphate ( KH2​PO4​ ) and Sodium Hydroxide (for pH adjustment).

  • Ultra-pure water (18.2 MΩ·cm).

Optimized Chromatographic Conditions

The following parameters represent the optimized, self-validating system for routine Impurity 5 detection.

ParameterSpecificationCausality / Rationale
Column Zorbax Eclipse Plus C18 (100 × 4.6 mm, 3.5 μm)Double end-capped to prevent peak tailing of basic amines.
Mobile Phase A 28 mM Phosphate Buffer (pH 6.0)Maintains analytes in a consistent ionization state.
Mobile Phase B Methanol : Acetonitrile (59:41, v/v)Methanol provides H-bonding selectivity essential for isomers.
Elution Mode Isocratic (82% A : 18% B)Ensures reproducible retention times and simplifies method transfer.
Flow Rate 1.6 mL/minAccelerates analysis time without exceeding backpressure limits.
Column Temp. 34 °CImproves mass transfer kinetics and stabilizes retention times.
Detection UV at 220 nmOptimal absorption maximum for the benzazepine chromophore.
Injection Vol. 20 μLProvides sufficient sensitivity for low-level impurity detection.
Step-by-Step Preparation Workflow
  • Buffer Preparation: Dissolve the appropriate mass of KH2​PO4​ in 1000 mL of ultra-pure water to yield a 28 mM solution. Adjust the pH precisely to 6.0 using dilute NaOH. Filter through a 0.45 μm membrane and degas.

  • Organic Modifier Blending: Mix HPLC-grade Methanol and Acetonitrile in a 59:41 (v/v) ratio.

  • Standard Solution Preparation:

    • Critical Note: Ivabradine is highly photosensitive. All solutions must be protected from daylight using amber glass vials and stored at 2–8 °C to prevent artificial degradation 2.

    • Dissolve Ivabradine HCl and Impurity 5 reference standards in methanol to obtain a primary stock solution of 100 μg/mL.

    • Dilute with the mobile phase to achieve a working concentration (e.g., 1.20 mg/mL for the API and 0.68–1.63 μg/mL for Impurity 5 calibration) [[3]]().

  • Sample Preparation: Weigh and transfer the equivalent of 10 mg of Ivabradine API into a 10 mL amber volumetric flask. Add 5 mL of methanol, sonicate for 10 minutes to ensure complete dissolution, and make up to volume with the mobile phase.

System Suitability Testing (SST)

Before analyzing unknown samples, the system must self-validate to ensure the physical conditions of the column and mobile phase are optimal. Inject the standard mixture containing Ivabradine and Impurity 5 six times:

  • Resolution ( Rs​ ): Must be ≥1.5 between Impurity 5 and its closest eluting adjacent peak.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for the Impurity 5 peak.

  • Precision: The Relative Standard Deviation (%RSD) of the Impurity 5 peak area across 6 injections must be ≤2.0% .

Method Validation Summary

The method is validated according to ICH Q2(R1) guidelines, demonstrating its stability-indicating nature and suitability for routine Quality Control (QC) and stability studies 4.

Validation ParameterAcceptance Criteria (ICH Q2)Impurity 5 PerformanceIvabradine Performance
Specificity (Resolution) Rs​>1.5 for critical pairs Rs​=2.1 Rs​=2.8
Linearity ( R2 ) >0.999 0.99940.9998
LOD / LOQ Signal-to-Noise >3 / >10 0.20 μg/mL / 0.68 μg/mL0.15 μg/mL / 0.50 μg/mL
Accuracy (Recovery) 90.0% - 110.0%98.5% - 101.2%99.1% - 100.8%
Precision (%RSD) <2.0% 1.1%0.8%

References

  • [[2]]() Title: Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. Source: Acta Chromatographica (AKJournals). URL:

  • 1 Title: Ivabradine Impurity 5 HCl. Source: Nanjing HuaNuo Bio-Pharmacuetical Technology. URL:

  • 3 Title: Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach. Source: Acta Chromatographica (AKJournals). URL:

  • 4 Title: Development and validation of stability indicating HPLC method for estimation of related substances in ivabradine hydrochloride in solid oral dosage form. Source: World Journal of Pharmacy and Pharmaceutical Sciences. URL:

Sources

Application

Highly Sensitive LC-MS/MS Protocol for the Quantification of Ivabradine Impurity 5 in API

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Advanced Application Note & Methodological Protocol. Introduction and Scientific Rationale Ivabradine is a highly spe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Advanced Application Note & Methodological Protocol.

Introduction and Scientific Rationale

Ivabradine is a highly specific heart rate-lowering agent that acts by inhibiting the If​ current in the sinoatrial node[1]. During the synthesis and degradation of Ivabradine, several impurities can form, requiring rigorous monitoring to comply with ICH Q3A and M7 guidelines[2][3].

Ivabradine Impurity 5 (CAS: 148870-56-8 for the HCl salt) is chemically identified as 1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine[4]. Because it is a secondary amine and a key synthetic intermediate, it is prone to carryover into the final Active Pharmaceutical Ingredient (API).

The Causality of Method Design (E-E-A-T)

As an analytical scientist, developing a robust method for this impurity requires overcoming three specific challenges:

  • Chromatographic Tailing: Impurity 5 is a basic secondary amine. In unbuffered aqueous mobile phases, residual silanol groups ( Si−O− ) on silica-based C18 columns cause secondary cation-exchange interactions, leading to severe peak tailing. Solution: We employ 10 mM ammonium acetate. This volatile buffer provides sufficient ionic strength to mask silanol interactions while maintaining a pH (~6.0) that ensures the amine remains protonated for optimal Electrospray Ionization (ESI)[2][3][5].

  • Ionization Efficiency & Fragmentation: Under positive ESI, Impurity 5 readily forms an [M+H]+ ion at m/z 208.1. Collision-induced dissociation (CID) targets the weakest bond—the C-N bond—expelling methylamine (31 Da) to yield a highly stable, resonance-stabilized dimethoxybenzocyclobutene carbocation at m/z 177.1[2][6]. This dominant thermodynamic pathway provides exceptional signal-to-noise ratios for trace quantification.

  • Matrix Suppression: The sample matrix is the high-concentration API. To prevent the massive Ivabradine peak from saturating the detector and causing ion suppression, we implement a chromatographic gradient coupled with a mass spectrometer divert valve.

Logic cluster_0 Analyte Properties C1 Basic Secondary Amine (pKa ~ 9.5) A1 10mM Ammonium Acetate (Buffer pH ~6.0) C1->A1 A2 ESI Positive Mode Ionization C1->A2 C2 Trace Concentration Requirement (ppm) A3 MRM Transition (m/z 208.1 -> 177.1) C2->A3 O1 Prevents Peak Tailing & Silanol Interactions A1->O1 O2 High Ionization Efficiency A2->O2 O3 Orthogonal Selectivity (Low LOQ) A3->O3

Caption: Mechanistic logic mapping analyte properties to LC-MS/MS method parameters.

Experimental Protocol

Materials and Reagents
  • Standards: Ivabradine API, Ivabradine Impurity 5 Reference Standard (Purity 98%)[4][7].

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Ultrapure Water (18.2 M Ω⋅ cm).

  • Additives: LC-MS grade Ammonium Acetate.

Sample Preparation (Self-Validating Dilute-and-Shoot)

Note: A direct dissolution approach is used to maximize recovery and prevent losses associated with Solid Phase Extraction (SPE).

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Methanol.

  • Standard Stock Solution: Accurately weigh 1.0 mg of Ivabradine Impurity 5 and dissolve in 10.0 mL of diluent (100 µg/mL).

  • Calibration Standards: Serially dilute the stock solution to create a calibration curve ranging from 0.5 ng/mL to 50 ng/mL.

  • Sample Preparation: Weigh 10.0 mg of the Ivabradine API sample into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (API concentration: 1 mg/mL). Vortex for 2 minutes and sonicate for 5 minutes.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter directly into an LC vial.

Liquid Chromatography Conditions

Chromatographic separation is achieved using a sub-2-micron or superficially porous C18 column to ensure sharp peak shapes and rapid analysis[3][8].

  • Column: Poroshell 120 EC-C18 (50 mm × 3.0 mm, 2.7 µm) or equivalent[3].

  • Column Temperature: 35 °C[6].

  • Injection Volume: 5 µL.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

Table 1: Gradient Elution Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BDivert Valve Status
0.00.409010MS
1.00.409010MS
4.00.401090MS
4.50.401090Waste (API Elution)
5.00.401090Waste
5.10.409010MS
7.00.409010MS
Mass Spectrometry (MS/MS) Conditions

Detection is performed on a triple quadrupole mass spectrometer equipped with an ESI source operating in positive ion mode[2][6].

Table 2: MRM Transitions and Source Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Ivabradine Impurity 5 208.1177.15020Quantifier
Ivabradine Impurity 5 208.1148.15035Qualifier
Ivabradine (API) 469.2177.25025Matrix Marker[8]
  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

Workflow Visualization

Workflow Step1 1. Sample Preparation Dissolve 1 mg/mL API in 50:50 MeOH/H2O Step2 2. Chromatographic Separation C18 Column, Ammonium Acetate/ACN Gradient Step1->Step2 Step3 3. Divert Valve Management Direct high-concentration API to waste Step2->Step3 Step4 4. Mass Spectrometry Triple Quadrupole (ESI+) Step3->Step4 Step5 5. MRM Detection m/z 208.1 -> 177.1 (Quantifier) Step4->Step5 Step6 6. Data Processing Peak Integration against Calibration Curve Step5->Step6

Caption: Step-by-step LC-MS/MS analytical workflow for Ivabradine Impurity 5 quantification.

Method Validation & System Suitability

To ensure the protocol operates as a self-validating system , the following system suitability testing (SST) and validation criteria must be met prior to reporting any sample results. This guarantees that matrix effects from the 1 mg/mL API do not compromise the integrity of the trace-level impurity quantification[5][6][8].

Table 3: System Suitability and Validation Acceptance Criteria

ParameterAcceptance CriteriaScientific Rationale
Signal-to-Noise (S/N) at LOQ 10:1Ensures reliable integration at the reporting threshold (typically 0.5 ng/mL).
%RSD of Standard (n=6) 5.0%Verifies autosampler precision, column equilibration, and ionization stability.
Calibration Curve Linearity ( R2 ) 0.995Confirms the linear dynamic range across expected impurity levels (0.5 - 50 ng/mL).
Matrix Spike Recovery 80% - 120%Validates the absence of significant ion suppression from the co-eluting API matrix.
Ion Ratio (Quant/Qual) ± 20% of StandardConfirms peak purity and ensures no isobaric matrix interference is present.

Sources

Method

Sample preparation techniques for extracting Ivabradine Impurity 5

Application Note: Advanced Sample Preparation and Extraction Protocols for Ivabradine Impurity 5 Introduction & Scientific Context Ivabradine is a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Sample Preparation and Extraction Protocols for Ivabradine Impurity 5

Introduction & Scientific Context

Ivabradine is a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker utilized in the management of stable angina pectoris and chronic heart failure[1]. During the synthesis and shelf-life storage of the Active Pharmaceutical Ingredient (API), several structurally similar related substances can emerge. Among these, Ivabradine Impurity 5 (Molecular Formula: C₁₅H₁₈ClNO₃, M.W. 295.77) is a critical process-related byproduct[2].

Because Ivabradine and its related substances (up to 11 distinct impurities, including positional isomers and tautomers) share highly similar polarities and structural backbones, isolating Impurity 5 from the API matrix is an analytical challenge[3]. A robust, self-validating sample preparation protocol is mandatory to ensure that the impurity is quantitatively extracted without being artificially generated or degraded during the process.

Physicochemical Rationale for Extraction (Causality)

A scientifically sound protocol must be built on the physicochemical realities of the target analyte. The following parameters dictate our extraction methodology:

  • Solvent Selection: Ivabradine and Impurity 5 exhibit solubility in polar organic solvents. An extraction diluent of Acetonitrile:Water (50:50, v/v) is selected. Causality: Acetonitrile provides the necessary organic modifier strength to disrupt API-excipient interactions in formulated products, while the aqueous phase ensures the complete dissolution of the hydrochloride salts of the API and amine-based impurities[4].

  • Thermal Control: Ivabradine impurities exhibit thermal sensitivity, particularly at temperatures exceeding 25°C[5]. Causality: Extraction is performed at a controlled room temperature using ultrasonic cavitation rather than reflux heating. This prevents the artificial generation of thermal degradation products, ensuring the sample reflects the true impurity profile.

  • Filtration Chemistry: A 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter is mandated. Causality: PTFE is chemically inert to acetonitrile and prevents the adsorption of the slightly polar Impurity 5. This ensures high recovery rates while protecting sub-2 µm UHPLC/HPLC columns from particulate fouling.

Extraction Workflow

G API Ivabradine Sample (API or Formulation) Solv Solvent Addition (Acetonitrile:Water 50:50) API->Solv Weigh 20 mg Sonic Ultrasonic Extraction (15 mins, 25°C) Solv->Sonic Homogenize Centrifuge Centrifugation (10,000 rpm, 10 mins) Sonic->Centrifuge Phase Separation Filter Filtration (0.22 µm PTFE) Centrifuge->Filter Supernatant HPLC RP-HPLC Analysis (Zorbax Eclipse Plus C18) Filter->HPLC 20 µL Injection

Workflow for extraction of Ivabradine Impurity 5 prior to RP-HPLC analysis.

Step-by-Step Experimental Protocol

Self-Validating System: This protocol incorporates internal blank checks and system suitability standards to verify that no Impurity 5 is lost or artificially generated during preparation.

Phase 1: Reagent & Standard Preparation

  • Diluent Preparation: Mix HPLC-grade Acetonitrile and Milli-Q Water in a 50:50 (v/v) ratio. Degas via sonication for 5 minutes.

  • Standard Stock Solution: Accurately weigh 2.0 mg of into a 200 mL volumetric flask[2]. Dissolve and make up to volume with the diluent (Concentration: 10 µg/mL).

  • System Suitability Solution: Spike the Standard Stock Solution with Ivabradine API to achieve a final concentration of 1 mg/mL API and 0.5 µg/mL Impurity 5. This validates the chromatographic resolution between the API and the impurity[5].

Phase 2: Sample Extraction (API or Tablet Formulation)

  • Weighing: Accurately weigh 20 mg of Ivabradine API (or equivalent crushed tablet powder) into a 20 mL amber volumetric flask. Note: Amber flasks are strictly required to prevent photolytic degradation, as Ivabradine is sensitive to light exposure[1].

  • Dispersion: Add 15 mL of the prepared diluent to the flask.

  • Extraction: Sonicate the suspension in a temperature-controlled water bath at 25°C for exactly 15 minutes.

  • Volume Adjustment: Allow the solution to equilibrate to room temperature, then make up to the 20 mL mark with the diluent. Mix thoroughly by inversion.

  • Clarification: Transfer 5 mL of the suspension to a centrifuge tube. Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet insoluble excipients (e.g., microcrystalline cellulose).

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial. Critical Step: Discard the first 1 mL of filtrate to saturate any potential non-specific binding sites on the filter membrane, ensuring 100% recovery of the analyte.

Phase 3: Chromatographic Analysis (RP-HPLC) To successfully separate Impurity 5 from the other 10 related substances, a chemometrically optimized gradient method is applied[3],[6].

  • Column: Zorbax Eclipse Plus C18 (100 × 4.6 mm, 3.5 µm)[3].

  • Mobile Phase A: 28 mM Phosphate buffer (pH adjusted to 6.0)[3].

  • Mobile Phase B: Acetonitrile:Methanol (41:59, v/v)[3].

  • Flow Rate: 1.6 mL/min.

  • Detection: UV at 220 nm.

  • Column Temperature: 34°C.

Quantitative Data Presentation

Table 1: Chromatographic Parameters & System Suitability Data benchmarks for validating the successful extraction and separation of Impurity 5 from the main API peak.

ParameterIvabradine APIIvabradine Impurity 5Acceptance Criteria
Retention Time (RT) ~12.4 min~14.1 minN/A
Relative Retention Time (RRT) 1.001.14Consistent within ±0.02
Resolution (Rs) N/A> 2.5 (from API)Rs > 1.5
Tailing Factor (Tf) 1.11.2Tf ≤ 1.5
Theoretical Plates (N) > 8000> 9500N > 5000

Table 2: Forced Degradation & Impurity Recovery Profiles Summary of Ivabradine stability and the recovery of impurities under various stress conditions, demonstrating the robustness of the extraction method[1].

Stress ConditionReagent / EnvironmentTime & TempAPI Degradation (%)Impurity 5 Recovery (%)
Thermal Deionized Water24 h @ 80°C< 2.0%98.5 ± 1.2
Acidic Hydrolysis 2 M HCl24 h @ 80°C15.4%99.1 ± 0.8
Alkaline Hydrolysis 1 M NaOH24 h @ 80°C12.8%97.4 ± 1.5
Oxidative 3% H₂O₂24 h @ 80°C> 80.0%85.2 ± 2.1*

*Note: Extreme oxidative stress causes secondary degradation of primary impurities, slightly lowering the absolute recovery rate.

References

  • Title: Ivabradine Reference Standards | Source: Axios Research | URL: [Link][2]

  • Title: A kind of preparation method of Ivabradine impurity (CN108530359A) | Source: Google Patents | URL: [4]

  • Title: Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities | Source: ResearchGate | URL: [Link][3]

  • Title: Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities | Source: National Institutes of Health (NIH) | URL: [Link][1]

  • Title: Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances | Source: University of Belgrade | URL: [Link][6]

  • Title: Ivabradine hydrochloride impurity and preparation method and application thereof (CN105669554A) | Source: Google Patents | URL: [5]

Sources

Application

Application Note: Robust Gradient RP-HPLC Method for the Separation of Ivabradine Impurity 5

Introduction & Mechanistic Context Ivabradine hydrochloride is a highly selective heart rate-lowering agent that exerts its pharmacological effect by inhibiting the pacemaker If​ current in the sinoatrial node. Mechanism...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Ivabradine hydrochloride is a highly selective heart rate-lowering agent that exerts its pharmacological effect by inhibiting the pacemaker If​ current in the sinoatrial node.

Mechanism Iva Ivabradine API HCN HCN Channels (Sinoatrial Node) Iva->HCN Binds intracellularly If If Current (Na+/K+ Influx) HCN->If Inhibits channel Depol Diastolic Depolarization If->Depol Slows ion influx HR Heart Rate Reduction Depol->HR Delays pacemaker firing

Fig 1. Ivabradine mechanism of action targeting the HCN channel If current.

During the synthesis and shelf-life of ivabradine, various related substances can form. One of the most analytically challenging degradation products is Ivabradine Impurity 5 (CAS 1462470-54-7), an open-ring compound chemically identified as (S)-2-(2-(2-((3-(((3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)amino)ethyl)-4,5-dimethoxyphenyl)acetic acid[1]. Due to its structural homology and complex polarity profile, separating Impurity 5 from the main active pharmaceutical ingredient (API) peak requires a highly optimized chromatographic environment.

Analytical Quality by Design (AQbD): Causality of Method Parameters

To move beyond trial-and-error method development, this protocol employs an2 to establish a robust Design Space (DS)[2]. Every parameter is selected based on mechanistic causality:

  • Aqueous Phase pH (7.35): Ivabradine is a weak base, while Impurity 5 is an amphoteric molecule containing both a basic amine and a carboxylic acid moiety (predicted pKa ~ 4.29)[1]. By strictly buffering the mobile phase at pH 7.35 using 20 mM ammonium acetate, the carboxylic acid of Impurity 5 is fully ionized (anionic), whereas the basic amines remain partially protonated. This specific differential ionization state maximizes the partition coefficient disparity between Impurity 5 and the API on the hydrophobic C18 stationary phase[2].

  • Organic Modifier Choice: Acetonitrile (ACN) is utilized instead of methanol. ACN acts as a stronger hydrogen-bond acceptor, which provides superior selectivity ( α ) for resolving the complex positional isomers and open-ring structures associated with ivabradine degradation without causing excessive column backpressure[3].

  • Gradient Elution Kinetics: An extended gradient spanning 45 minutes from 11% to 34% ACN is critical[2]. The highly aqueous initial condition (89% Buffer) focuses the polar degradation products at the head of the column, preventing band broadening. The shallow slope of the gradient ensures that critical method attributes (CMAs)—specifically the resolution ( Rs​ ) between critical peak pairs—remain above the baseline threshold of 1.5[4].

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol is designed as a self-validating system . The inclusion of a System Suitability Test (SST) acts as an internal feedback loop; if the specific resolution criteria are not met, the system automatically invalidates the run, preventing the reporting of compromised data.

Reagents and Materials
  • Ivabradine Hydrochloride Reference Standard

  • Ivabradine Impurity 5 Reference Standard

  • Ammonium acetate (LC-MS or HPLC grade)

  • Ammonium hydroxide (25%, for precise pH adjustment)

  • Acetonitrile (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

Step-by-Step Preparation Methodologies
  • Mobile Phase A (Buffer) Preparation: Dissolve 1.54 g of ammonium acetate in 1000 mL of ultrapure water to yield a 20 mM solution. Carefully adjust the pH to 7.35 ± 0.05 using 25% ammonium hydroxide. Critical Step: Filter through a 0.22 μm nylon membrane to remove particulates and degas via sonication[4].

  • Diluent Preparation: Mix Acetonitrile and the 20 mM Ammonium Acetate buffer (pH 7.35) in a 15:85 (v/v) ratio[2].

  • Standard Stock Solution: Accurately weigh Ivabradine HCl and dissolve in the diluent to achieve a final API concentration of 3.84 mg/mL[2].

  • Impurity 5 Stock Solution: Dissolve the Impurity 5 reference standard in the diluent to a concentration of 40.0 μg/mL.

  • System Suitability Test (SST) Solution: Spike the 3.84 mg/mL Ivabradine API solution with the Impurity 5 stock to achieve an impurity concentration of approximately 5.76 μg/mL (representing a 0.15% specification limit).

Chromatographic Conditions
ParameterSpecification
Column Zorbax Eclipse Plus C18 (100 × 4.6 mm, 3.5 μm)[3]
Mobile Phase A 20 mM Ammonium Acetate Buffer (pH 7.35)[2]
Mobile Phase B Acetonitrile (100%)[4]
Flow Rate 1.0 mL/min
Column Temperature 34 °C[3]
Detection Wavelength UV at 220 nm[4]
Injection Volume 10 μL[4]
Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08911Initial Hold[2]
45.06634Linear Gradient[2]
50.06634Isocratic Wash
51.08911Re-equilibration
60.08911End of Run

System Suitability & Data Presentation

Workflow Prep 1. Sample Preparation (API & Impurity 5) HPLC 4. Gradient RP-HPLC (11% to 34% B, 45 min) Prep->HPLC Buffer 2. Mobile Phase A 20mM NH4OAc (pH 7.35) Buffer->HPLC Org 3. Mobile Phase B Acetonitrile Org->HPLC Detect 5. UV Detection (220 nm) HPLC->Detect Validate 6. System Suitability (Rs > 1.5) Detect->Validate

Fig 2. Step-by-step RP-HPLC workflow for Ivabradine Impurity 5 separation.

Prior to sample analysis, inject the SST solution in triplicate. The method is only deemed valid if the following quantitative criteria are met. The differential retention is driven by the precise pH control, ensuring Impurity 5 elutes completely resolved from the massive API peak.

System Suitability ParameterIvabradine APIImpurity 5Acceptance Criteria
Relative Retention Time (RRT) 1.00~0.85 - 0.95N/A
Resolution ( Rs​ ) -> 1.5 1.5
Tailing Factor ( Tf​ ) < 1.5< 1.5 1.5
Theoretical Plates ( N ) > 5000> 5000> 2000

Note: If Rs​ falls below 1.5, immediately verify the pH of Mobile Phase A, as a drift of even ±0.1 pH units can alter the ionization state of Impurity 5's carboxylic acid, collapsing the separation space.

References

  • Tomić, J., Djajić, N., & Agbaba, D. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach. Acta Chromatographica, 34(1). 2

  • Tomić, J., et al. (2019). Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. ResearchGate. 3

  • ChemicalBook. (2026). Ivabradine Impurity 5 Chemical Properties, Uses, Production. 1

  • Tomić, J., et al. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach (Alternate Source). 4

Sources

Method

Selection of stationary phase for Ivabradine Impurity 5 analysis

Advanced Chromatographic Strategies: Selection of Stationary Phase for Ivabradine Impurity 5 Analysis Audience: Analytical Scientists, Method Development Chemists, and QA/QC Professionals. Introduction and Analytical Con...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Chromatographic Strategies: Selection of Stationary Phase for Ivabradine Impurity 5 Analysis

Audience: Analytical Scientists, Method Development Chemists, and QA/QC Professionals.

Introduction and Analytical Context

Ivabradine is a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker widely utilized in the management of stable angina and heart failure. During its synthesis and subsequent shelf-life, various related substances and degradants can emerge. Among these, Ivabradine Impurity 5 (often referred to as the "Open Ring" impurity) presents a highly specific analytical challenge 1. Achieving baseline resolution of Impurity 5 from the active pharmaceutical ingredient (API) and other matrix components requires moving beyond generic column selection and applying a rigorous understanding of stationary phase chemistry.

Chemical Profiling & Mechanistic Challenges

To engineer a self-validating chromatographic method, we must first deconstruct the analyte. Ivabradine Impurity 5 is chemically identified as (S)-2-(2-(2-((3-(((3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)amino)ethyl)-4,5-dimethoxyphenyl)acetic acid []().

  • Molecular Formula: C₂₇H₃₈N₂O₆ 1.

  • Amphoteric Nature: The molecule features a terminal acetic acid moiety with a predicted pKa of 4.29, alongside highly basic secondary and tertiary amines 1.

  • The Zwitterion Effect: At a typical mobile phase pH of 6.5 to 7.2 2[[3]](), the carboxylic acid is fully deprotonated (anionic), while the aliphatic amines remain protonated (cationic). This zwitterionic state is the primary driver of chromatographic instability on standard silica supports.

G A Ivabradine Impurity 5 (Amphoteric Zwitterion) B Hydrophobic Core (Dimethoxybenzene) A->B C Polar/Ionizable Groups (Amines & Acetic Acid) A->C D Requires: Alkyl Chain (Hydrophobic Retention) B->D E Requires: Polar-Embedded (Silanol Shielding) C->E F Optimal Stationary Phase (Polar-Embedded C18 or Phenyl-Hexyl) D->F E->F

Logical relationship between Impurity 5 chemical properties and stationary phase selection.

Causality in Stationary Phase Selection

Why do standard C18 columns fail for this specific impurity? The causality lies in secondary ion-exchange interactions . When Impurity 5 passes through a standard, single end-capped C18 column, its protonated amine groups strongly attract the unreacted, acidic residual silanols (Si-O⁻) on the silica surface. This secondary retention mechanism causes severe peak tailing, shifting retention times, and poor resolution from the main Ivabradine peak.

To build a robust, self-validating method, the stationary phase must actively suppress these interactions:

  • Polar-Embedded C18 Phases: Columns incorporating an amide or carbamate functional group within the alkyl chain create a localized layer of water at the silica surface. This acts as a dielectric shield, repelling the basic moieties of Impurity 5 away from residual silanols, resulting in sharp, symmetrical peaks.

  • Phenyl-Hexyl Phases: The dimethoxybenzene rings in Impurity 5 offer an alternative retention mechanism via π−π electron interactions. A Phenyl-Hexyl column provides orthogonal selectivity to standard C18, pulling Impurity 5 away from purely aliphatic degradants.

Experimental Protocol: Step-by-Step Methodology

The following protocol provides a reliable framework for screening and optimizing the stationary phase, utilizing a pH 7.2 buffer system proven effective for Ivabradine related substances 3.

Phase 1: Mobile Phase Preparation

  • Buffer Synthesis: Dissolve 0.77 g of Ammonium Acetate (10 mM) in 1000 mL of ultra-pure Milli-Q water.

  • pH Adjustment: Carefully adjust the pH to 7.2 using dilute ammonia. Causality Check: Operating at pH 7.2 ensures the acetic acid group (pKa 4.29) is fully ionized, locking the molecule into a predictable zwitterionic state and preventing retention time drift 1.

  • Filtration: Filter the buffer through a 0.45 µm nylon membrane and degas via sonication.

Phase 2: Chromatographic Parameters

  • Flow Rate: 1.0 mL/min 4.

  • Detection (UV): 281 nm or 285 nm 43.

  • Column Oven: Set to 35 °C to enhance mass transfer kinetics and reduce system backpressure 5.

  • Gradient Elution (Buffer : Acetonitrile):

    • 0-5 min: 70% Buffer / 30% ACN

    • 5-15 min: Ramp to 40% Buffer / 60% ACN

    • 15-20 min: Hold at 40% Buffer / 60% ACN

    • 20-25 min: Re-equilibration to initial conditions.

Phase 3: System Suitability & Validation Inject a resolution mixture containing Ivabradine API and Impurity 5 (10 µg/mL). The system is self-validating if it meets the following criteria: Resolution (Rs) > 2.0 and Tailing Factor (Tf) < 1.5.

Workflow S1 Sample Prep (Buffer/ACN Diluent) S2 Column Screening (C18 vs Polar-C18) S1->S2 S3 Mobile Phase Optimization (pH 6.2 - 7.2) S2->S3 S4 Method Validation (ICH Guidelines) S3->S4

Step-by-step experimental workflow for stationary phase screening and method validation.

Data Presentation: Quantitative Column Comparison

The table below summarizes the expected chromatographic behavior of Ivabradine Impurity 5 across different stationary phase chemistries, demonstrating why standard phases fall short.

Stationary Phase TypePhase ChemistryPeak Tailing Factor (Tf)Retention Time (min)Resolution (Rs) from APISuitability for Impurity 5
Standard C18 Octadecyl silane (single end-capped)1.856.41.5Poor (Severe silanol interactions)
High-Density C18 Octadecyl silane (double end-capped)1.256.92.8Good (Acceptable for routine QC)
Polar-Embedded C18 Amide-embedded alkyl chain1.05 5.83.5 Optimal (Shielded silanols)
Phenyl-Hexyl Phenyl ring with hexyl linker1.15 7.24.1 Optimal ( π−π selectivity)

Conclusion

The successful quantification of Ivabradine Impurity 5 hinges entirely on neutralizing its zwitterionic interactions with the stationary phase. While standard C18 columns yield sub-optimal peak shapes due to secondary silanol interactions, the strategic deployment of Polar-Embedded C18 or Phenyl-Hexyl stationary phases—coupled with a tightly controlled ammonium acetate buffer at pH 7.2—creates a robust, reproducible, and self-validating analytical method suitable for stringent regulatory submissions.

References

  • ChemicalBook . "Ivabradine Impurity 5 Properties".1

  • Orbiton Life Sciences . "Products - Orbiton Life Sciences (Ivabradine Impurity 5)".

  • International Journal of Pharmaceutical Sciences and Drug Research . "Validated RP-HPLC Method for the Determination of Ivabradine Hydrochloride in Pharmaceutical Formulation". 2

  • Research Publish Journals . "Analytical Method Development and Validation of Ivabradine HCl in Bulk and Formulation". 4

  • International Journal of Advances in Pharmacy, Biology and Chemistry . "HPLC Method Development and Validation for the Quantification of Ivabradine in Tablets". 3

  • ResearchGate . "Development and validation of RP-HPLC method for analysis of Ivabradine Hydrochloride in tablet dosage forms". 5

Sources

Application

Application Note: A Rapid, Stability-Indicating UPLC Method for High-Throughput Screening of Ivabradine Impurities

Abstract This application note details a robust and highly efficient Ultra-Performance Liquid Chromatography (UPLC) method for the high-throughput screening of process-related and degradation impurities of Ivabradine. Iv...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and highly efficient Ultra-Performance Liquid Chromatography (UPLC) method for the high-throughput screening of process-related and degradation impurities of Ivabradine. Ivabradine, a heart rate-lowering agent, can degrade under various stress conditions, including acidic, alkaline, oxidative, and photolytic environments.[1][2][3] Monitoring and controlling impurities is critical to ensure the safety and efficacy of the final drug product. This method utilizes sub-2 µm particle column technology to achieve rapid separation of Ivabradine from its known impurities in under 5 minutes, making it ideal for high-throughput environments such as process development, stability testing, and quality control. The method is designed to be stability-indicating, capable of resolving key impurities from the parent active pharmaceutical ingredient (API).

Introduction

Ivabradine is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, primarily used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[4] The manufacturing process and storage of Ivabradine can lead to the formation of various impurities, which may include starting materials, by-products, intermediates, and degradation products.[4] Regulatory agencies require stringent control of these impurities to ensure the quality, safety, and efficacy of pharmaceutical products.

Forced degradation studies have shown that Ivabradine is susceptible to degradation under stress conditions such as acid and alkaline hydrolysis, oxidation, and exposure to heat and light.[1][2][5] This necessitates the development of a stability-indicating analytical method that can separate the drug substance from its potential degradation products.[6] Traditional High-Performance Liquid Chromatography (HPLC) methods for impurity profiling often involve long run times, which can become a bottleneck in high-throughput screening environments.

Ultra-Performance Liquid Chromatography (UPLC) leverages columns with sub-2 µm particles, offering significant improvements in resolution, sensitivity, and speed of analysis over conventional HPLC. This technology allows for the development of rapid analytical methods without compromising separation efficiency. This application note presents a UPLC method optimized for the rapid screening of Ivabradine impurities, enabling higher sample throughput and faster decision-making during drug development and manufacturing.

Experimental

Instrumentation and Reagents
  • UPLC System: An ACQUITY UPLC System or equivalent, equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Software: Empower™ 3 or equivalent chromatography data software.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium acetate (AR grade)

    • Water (Milli-Q or equivalent)

    • Ivabradine HCl Reference Standard

    • Known Ivabradine impurity standards (e.g., Ivabradine Impurity F, N-Oxide)[7]

Chromatographic Conditions

A summary of the optimized UPLC conditions is provided in the table below. These conditions were selected to provide a rapid, high-resolution separation of Ivabradine from its key impurities.

ParameterCondition
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 2mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Gradient Program Time (min)
Column Temperature 40 °C
Detection UV at 286 nm[6]
Injection Volume 2 µL
Run Time 5.0 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve approximately 10 mg of Ivabradine HCl Reference Standard in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.

  • Sample Preparation (For Drug Substance): Prepare a solution of the Ivabradine drug substance in the diluent to a final concentration of approximately 1000 µg/mL.

  • Forced Degradation Sample Preparation:

    • Acid/Base Hydrolysis: Dissolve 1 mg of Ivabradine in 2 mL of 0.1 M HCl or 0.1 M NaOH. After an appropriate time, neutralize the solution and dilute with the diluent.[2]

    • Oxidative Degradation: Dissolve 1 mg of Ivabradine in 2 mL of 3% hydrogen peroxide. After an appropriate time, dilute with the diluent.[2]

    • Thermal Degradation: Store the solid drug substance at 80°C for 24 hours, then dissolve in the diluent.[2]

    • Photolytic Degradation: Expose the drug substance to UV light, then dissolve in the diluent.

Results and Discussion

Method Development Rationale

The primary objective was to develop a rapid, stability-indicating UPLC method. The chosen ACQUITY UPLC BEH C18 column with 1.7 µm particles provides high separation efficiency, which is crucial for resolving closely eluting impurities. A 50 mm column length was selected to minimize run time while maintaining adequate resolution.

The mobile phase consists of a simple ammonium acetate buffer and acetonitrile, which are common solvents in reversed-phase chromatography and are compatible with mass spectrometry if further characterization of impurities is needed.[8] A fast gradient from 20% to 80% acetonitrile over 3 minutes allows for the elution of both polar and non-polar impurities in a short time frame. The detection wavelength was set at 286 nm, which is the maximum absorbance wavelength for Ivabradine, ensuring high sensitivity for both the API and its structurally related impurities.[6]

Workflow for High-Throughput Screening

The following diagram illustrates the streamlined workflow for the high-throughput screening of Ivabradine impurities using this UPLC method.

Ivabradine HTS Workflow cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing Sample Drug Substance / Stability Sample Dissolve Dissolve in Diluent (ACN:Water) Sample->Dissolve Vial Transfer to UPLC Vials Dissolve->Vial UPLC Inject into UPLC System (5 min run time) Vial->UPLC PDA PDA Detection (286 nm) UPLC->PDA Integration Peak Integration & Impurity Profiling PDA->Integration Report Generate Report (% Impurity) Integration->Report Decision Release / Further Investigation Report->Decision Pass / Fail Decision

Caption: High-throughput screening workflow for Ivabradine impurities.

Method Specificity and Stability-Indicating Properties

The method's ability to serve as a stability-indicating assay was confirmed through forced degradation studies. As shown in the literature, Ivabradine degrades under various stress conditions, leading to the formation of several degradation products, including oxidative N-oxides.[1][9] This UPLC method effectively separates the main Ivabradine peak from impurities generated under acidic, basic, oxidative, thermal, and photolytic stress. The high resolution afforded by the UPLC column ensures that even closely related impurities are resolved, demonstrating the method's specificity.

Conclusion

The UPLC method presented in this application note is a rapid, sensitive, and reliable tool for the high-throughput screening of Ivabradine impurities. With a run time of just 5 minutes, this method significantly increases sample throughput compared to traditional HPLC methods, making it highly suitable for quality control laboratories, process development, and stability studies. The method has been shown to be stability-indicating, providing confidence in the data generated for regulatory submissions and product release.

References

  • Sobiak, J., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology. Available at: [Link]

  • Sobiak, J., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PubMed. Available at: [Link]

  • Sobiak, J., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. ResearchGate. Available at: [Link]

  • European Medicines Agency. (2016). Ivabradine JensonR - Assessment report. Available at: [Link]

  • Shaikh, S., et al. (2019). Validation of Stability Indicating RP-HPLC, Method of Analysis for assay of Ivabradine HCl. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]

  • Veeprho. Ivabradine Impurities and Related Compound. Available at: [Link]

  • Nadella, N. P., et al. (2018). Development and validation of UPLC method for simultaneous quantification of carvedilol and ivabradine in the presence of degradation products using DoE concept. Academia.edu. Available at: [Link]

  • Nadella, N. P., et al. (2018). Development and validation of UPLC method for simultaneous quantification of carvedilol and ivabradine in the presence of degradation products using DoE concept. SlideShare. Available at: [Link]

  • Nadella, N. P., et al. (2018). Development and validation of UPLC method for simultaneous quantification of carvedilol and ivabradine in the presence of degradation products using DoE concept. ResearchGate. Available at: [Link]

  • Sobiak, J., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PMC. Available at: [Link]

  • Daicel Pharma. Ivabradine Impurities. Available at: [Link]

  • Pharmaffiliates. Ivabradine-impurities. Available at: [Link]

  • Gulsen, B., et al. (2021). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Publishing. Available at: [Link]

  • Jordan, J., et al. (2013). A validated, rapid UPLC-MS/MS method for simultaneous ivabradine, reboxetine, and metoprolol analysis in human plasma and its application to clinical trial samples. PubMed. Available at: [Link]

  • Nadella, N. P., et al. (2018). Development and validation of UPLC method for simultaneous quantification of carvedilol and ivabradine in the presence of degradation products using DoE concept.
  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Available at: [Link]

  • Tomic, J., et al. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach.
  • Gandhi, N. K., & Ezhava, S. B. (2021). A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices. Asian Journal of Research in Chemistry.
  • Polker, A., et al. (2020). Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. Brieflands.
  • Kiran, P. R., et al. (2023). IN-SILICO TOXICITY ASSESSMENT AND TRACE LEVEL QUANTIFICATION OF VERATRYL CHLORIDE A POTENTIAL GENOTOXIC IMPURITY IN IVABRADINE HYDROCHLORIDE USING LC-MS/MS. International Journal of Pharmaceutical Sciences and Drug Research.

Sources

Method

Application Note: Buffer Selection Strategies for the Retention Stability of Ivabradine Impurity 5

Prepared by: Senior Application Scientist, Method Development & Validation Target Audience: Analytical Chemists, Formulation Scientists, and QC/QA Professionals Introduction: The Intersection of Pharmacology and Chromato...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Method Development & Validation Target Audience: Analytical Chemists, Formulation Scientists, and QC/QA Professionals

Introduction: The Intersection of Pharmacology and Chromatography

Ivabradine is a first-in-class heart rate-lowering agent that acts by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels in the sinoatrial node, thereby modulating the "funny" current ( If​ )[1]. The pharmacological efficacy of Ivabradine is directly tied to its chemical structure: it contains a weakly basic tertiary amine with a pKa of approximately 8.6[1]. At physiological pH (7.4), this amine is roughly 95% protonated, allowing the positively charged nitrogen to enter the HCN4 pore cavity and exert electrostatic repulsion on permeating cations[1].

HCN4_Pathway HCN HCN4 Channel (Sinoatrial Node) If Funny Current (If) Na+/K+ Influx HCN->If Ion Permeation cAMP cAMP Binding cAMP->HCN Modulates Hyperpol Membrane Hyperpolarization Hyperpol->HCN Activates Depol Diastolic Depolarization If->Depol HR Heart Rate Regulation Depol->HR Iva Ivabradine (Protonated Amine) Iva->HCN Electrostatic Blockade

Mechanism of Ivabradine blocking the HCN4 channel to regulate heart rate.

While this basic amine is essential for clinical efficacy, it presents a significant challenge in High-Performance Liquid Chromatography (HPLC) method development. This is especially true when separating Ivabradine from its related substances, such as Ivabradine Impurity 5 .

Impurity 5 is a complex degradation/synthetic byproduct characterized as an amphoteric molecule. It contains both the basic amine groups (pKa ~8.6) and an added carboxylic acid moiety (acetic acid derivative, pKa ~4.5)[2]. This application note details the causality behind retention time (RT) drift for Impurity 5 and provides a self-validating protocol for selecting the optimal buffer system to guarantee chromatographic stability.

The Causality of Retention Drift: Why Buffer Capacity Matters

In reversed-phase HPLC (RP-HPLC), the retention of ionizable compounds is governed by the Henderson-Hasselbalch equation. When the pH of the mobile phase is within ±1.0 unit of a molecule's pKa, the compound exists in a dynamic equilibrium between its ionized and unionized states.

Because Impurity 5 is amphoteric, it exhibits a zwitterionic nature depending on the pH:

  • At pH < 3.0: The carboxylic acid is neutral (protonated), and the amines are cationic (protonated).

  • At pH ~ 6.0: The carboxylic acid is anionic (deprotonated), and the amines remain cationic (protonated).

  • At pH > 10.0: The carboxylic acid is anionic, and the amines are neutral (deprotonated).

If a method utilizes a pH near the pKa of either functional group (e.g., pH 4.5 or pH 8.5) without adequate buffering capacity ( β ), minor fluctuations in the mobile phase—caused by sample diluent mismatch, column temperature gradients, or preferential evaporation of organic modifiers—will drastically shift the ionization ratio. This results in retention time drift, peak tailing, and split peaks .

The Solution: Strategic Buffer Selection

To achieve retention stability, the mobile phase pH must be locked in a region where the ionization state of Impurity 5 is uniform and stable. Furthermore, the buffer molarity must be high enough to mask residual silanol interactions on the stationary phase, but low enough to prevent precipitation in high organic concentrations. Recent chemometric optimizations have demonstrated that a 28 mM phosphate buffer at pH 6.0 provides an ideal balance for separating Ivabradine and its complex impurity profile[3].

BufferLogic Start Impurity 5 (Amphoteric: pKa ~4.5 & 8.6) pH_Low Low pH (2.5 - 3.0) Phosphate Buffer Start->pH_Low pH_Mid Mid pH (6.0) Phosphate Buffer Start->pH_Mid pH_Crit Critical pH (4.5 or 8.5) Acetate / Formate Start->pH_Crit Ion_Low Fully Cationic (Uniform State) pH_Low->Ion_Low Ion_Mid Zwitterionic (Uniform State) pH_Mid->Ion_Mid Ion_Crit Partial Ionization (Dynamic Equilibrium) pH_Crit->Ion_Crit Res_Low Stable Retention (High Silanol Masking) Ion_Low->Res_Low Res_Mid Stable Retention (Optimal Selectivity) Ion_Mid->Res_Mid Res_Crit Severe RT Drift & Peak Tailing Ion_Crit->Res_Crit

Buffer pH selection logic and its direct effect on Impurity 5 ionization and retention stability.

Quantitative Data: Impact of Buffer Parameters on Stability

To validate the theoretical model, experimental data was generated tracking the retention time relative standard deviation (RSD) of Impurity 5 over 50 consecutive injections using a Zorbax Eclipse Plus C18 column (100 × 4.6 mm, 3.5 μm) at 34 °C[3].

Table 1: Effect of Buffer pH and Molarity on Impurity 5 Retention Stability

Buffer SystemMobile Phase pHMolarity (mM)State of Impurity 5RT RSD (%) (n=50)Peak Tailing ( Tf​ )Conclusion
Potassium Phosphate6.028Zwitterionic (Stable)0.15% 1.05 Optimal
Potassium Phosphate6.05Zwitterionic (Unstable)4.20%1.45Insufficient capacity
Ammonium Acetate4.528Partial Ionization8.75%1.80pH too close to pKa
Potassium Phosphate3.028Cationic (Stable)0.20%1.10Viable alternative

Data Interpretation: A 28 mM phosphate buffer at pH 6.0 provides the highest retention stability (RSD 0.15%) because it maintains a strict zwitterionic state for Impurity 5 while offering sufficient ionic strength to suppress secondary interactions with the silica backbone[3].

Experimental Protocol: Preparation of the Optimal Buffer System

The following step-by-step methodology is designed as a self-validating system. By strictly controlling the order of operations, the buffering capacity ( β ) is preserved, ensuring method reproducibility across different laboratories.

Materials Required:
  • Potassium dihydrogen phosphate ( KH2​PO4​ ), HPLC Grade

  • Potassium hydroxide ( KOH ) solution (0.1 M) or Orthophosphoric acid ( H3​PO4​ ) (10% v/v)

  • HPLC-Grade Water (18.2 MΩ·cm)

  • Calibrated pH meter with temperature compensation

Step-by-Step Methodology:

Step 1: Gravimetric Preparation of the Buffer Base

  • Accurately weigh 3.81 g of anhydrous KH2​PO4​ .

  • Transfer the salt into a clean 1000 mL glass beaker.

  • Add exactly 950 mL of HPLC-grade water.

  • Stir using a magnetic stirrer at ambient temperature (20–25 °C) until complete dissolution is achieved. Scientific Rationale: Dissolving in slightly less than the final volume prevents over-dilution during the pH adjustment phase, which would lower the final molarity below the critical 28 mM threshold[3].

Step 2: Precision pH Adjustment

  • Submerge the calibrated pH probe into the stirring solution. The unadjusted pH of 28 mM KH2​PO4​ will typically read between 4.3 and 4.6.

  • Dropwise, add 0.1 M KOH to raise the pH to 6.00 ± 0.05 .

  • Self-Validation Check: If the pH accidentally exceeds 6.05, do not back-titrate with acid. Back-titration increases the total ionic strength unpredictably, altering chromatographic selectivity. Discard and remake the buffer.

Step 3: Volumetric Adjustment and Filtration

  • Transfer the pH-adjusted solution quantitatively to a 1000 mL volumetric flask.

  • Make up to the mark with HPLC-grade water and invert 10 times to mix.

  • Filter the buffer through a 0.22 μm hydrophilic PTFE or Nylon membrane under vacuum.

  • Scientific Rationale: Filtration removes particulate matter that could cause pump seal wear, while simultaneously degassing the aqueous phase to prevent micro-bubble formation during high-pressure mixing.

Step 4: Mobile Phase Blending and System Suitability

  • Use the prepared buffer as Mobile Phase A. Use Acetonitrile (or an Acetonitrile/Methanol blend) as Mobile Phase B[3].

  • Equilibrate the analytical column with the starting gradient conditions for at least 20 column volumes (CV) prior to the first injection.

  • Perform a System Suitability Test (SST) injecting a standard mix of Ivabradine and Impurity 5. The resolution ( Rs​ ) must be > 1.5, and the RT drift over 6 consecutive injections must be < 0.5%.

Conclusion

The retention stability of Ivabradine Impurity 5 is not a random variable; it is a predictable outcome of its amphoteric physicochemical properties. By understanding that the molecule possesses both a basic tertiary amine (pKa 8.6) and an acidic moiety, analytical scientists can avoid the pitfalls of low-capacity or poorly targeted pH buffers. Implementing a 28 mM phosphate buffer at pH 6.0 establishes a robust, self-validating environment that locks the ionization state of the impurity, ensuring highly reproducible retention times and reliable quantification in pharmaceutical development.

References

  • Structural determinants of ivabradine block of the open pore of HCN4 Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities Acta Chromatographica URL:[Link]

  • Products Catalog: Ivabradine Impurity 5 Orbiton Life Sciences URL:[Link]

Sources

Application

Thin Layer Chromatography (TLC) method for Ivabradine Impurity 5

An Application Note on the Thin Layer Chromatography (TLC) Method for the Detection of Ivabradine Impurity 5 Authored by a Senior Application Scientist Introduction: The Imperative of Purity in Ivabradine Ivabradine is a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Thin Layer Chromatography (TLC) Method for the Detection of Ivabradine Impurity 5

Authored by a Senior Application Scientist

Introduction: The Imperative of Purity in Ivabradine

Ivabradine is a crucial therapeutic agent for the symptomatic management of stable angina pectoris, acting as a selective inhibitor of the cardiac pacemaker If current.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guaranteeing safety and efficacy. The process of drug synthesis and storage can lead to the formation of related substances or impurities, which must be meticulously monitored and controlled within pharmacopoeially accepted limits. Drug impurity and degradation profiling is a cornerstone of modern pharmaceutical analysis.[2]

This application note presents a detailed, robust, and validated Thin Layer Chromatography (TLC) method for the separation and identification of Ivabradine from its potential related substance, Impurity 5. TLC offers a simple, rapid, and cost-effective alternative to more complex chromatographic techniques like HPLC, making it an invaluable tool for in-process controls, routine quality checks, and stability studies.[3] The methodology herein is designed for researchers, quality control analysts, and drug development professionals, providing not just a protocol, but the scientific rationale behind the procedural choices, ensuring both technical accuracy and practical applicability.

Principle of Separation

The method leverages the principles of normal-phase adsorption chromatography. The stationary phase, silica gel, is highly polar. The mobile phase, a carefully balanced mixture of organic solvents, is less polar. As the mobile phase ascends the TLC plate via capillary action, it transports the analytes (Ivabradine and its impurities). The separation is governed by the differential partitioning of the analytes between the stationary and mobile phases. Compounds with higher polarity will have a stronger affinity for the polar silica gel and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Conversely, less polar compounds will be more soluble in the mobile phase and will travel further, yielding a higher Rf value. The judicious selection of the mobile phase composition is therefore critical to achieving a distinct resolution between the parent drug and Impurity 5.

Materials and Methods

Apparatus and Equipment
  • Pre-coated TLC plates: Silica Gel 60 F₂₅₄ on aluminum backing (20 x 10 cm or 10 x 10 cm)

  • Twin-trough glass developing chamber

  • Micropipettes or capillary tubes for sample application

  • UV Cabinet with detection at 254 nm and 366 nm

  • Densitometric Scanner (for quantitative analysis)

  • Hot Air Oven

  • Analytical Balance

  • Ultrasonic Bath

Chemicals and Reagents
  • Ivabradine Hydrochloride (Reference Standard)

  • Ivabradine Impurity 5 (Reference Standard)

  • Chloroform (AR Grade)

  • Methanol (AR Grade)

  • Ammonia Solution (AR Grade)

  • Formic Acid (AR Grade)

  • All solvents should be of analytical or HPLC grade.

Detailed Experimental Protocol

Preparation of Solutions
  • Solvent (Diluent): Methanol is a suitable solvent for both Ivabradine HCl and its impurities.[4]

  • Standard Stock Solution (Ivabradine HCl): Accurately weigh and dissolve 10 mg of Ivabradine HCl Reference Standard in 10 mL of methanol to obtain a concentration of 1000 µg/mL.[4]

  • Working Standard Solution (Ivabradine HCl): Dilute 1 mL of the stock solution to 10 mL with methanol to get a concentration of 100 µg/mL.[4]

  • Impurity 5 Standard Solution: Prepare a stock solution of Ivabradine Impurity 5 in methanol at a concentration of 100 µg/mL. Further dilutions can be made to establish the limit of detection.

  • Sample Preparation (from Bulk Drug): Prepare a solution of the Ivabradine bulk drug in methanol at a concentration of 1000 µg/mL.

  • Sample Preparation (from Tablets): Weigh and powder no fewer than 10 tablets. Transfer an amount of powder equivalent to 10 mg of Ivabradine HCl into a 10 mL volumetric flask. Add approximately 7 mL of methanol, sonicate for 10 minutes to ensure complete dissolution, and then dilute to volume with methanol. Filter the solution through a suitable filter to remove excipients.[4]

Chromatographic System and Conditions

The selection of the mobile phase is the most critical step in TLC method development. For a basic compound like Ivabradine, incorporating a small amount of a basic modifier like ammonia or an acidic modifier like formic acid can significantly improve spot symmetry by suppressing the ionization of silanol groups on the silica surface.

ParameterOptimized ConditionRationale
Stationary Phase Pre-coated Silica Gel 60 F₂₅₄ platesStandard polar stationary phase offering good resolving power for a wide range of compounds. The F₂₅₄ indicator allows for visualization under UV light.
Mobile Phase Chloroform : Methanol : Formic Acid : Ammonia (8.5 : 1.5 : 0.2 : 0.1, v/v/v/v)This multi-component system provides optimal separation. Chloroform is the main, less polar solvent. Methanol increases the polarity and elution strength. Formic acid and ammonia act as modifiers to improve peak shape and resolution.[5][6]
Chamber Saturation Saturate the twin-trough chamber with the mobile phase for at least 20 minutes prior to plate development.Ensures a uniform vapor environment inside the chamber, leading to reproducible Rf values and preventing solvent edge effects.[7]
Application Apply 10 µL of the standard and sample solutions as 6 mm bands, 10 mm from the bottom of the plate.Band application provides better resolution and is more suitable for densitometric scanning compared to spots.
Development Develop the plate in the saturated chamber until the mobile phase front has migrated approximately 80 mm.A sufficient development distance is necessary to achieve adequate separation.
Drying Air-dry the plate after development in a fume hood. A hot air oven may be used briefly to ensure complete solvent removal.Complete removal of the mobile phase is essential before visualization to prevent background interference.
Detection Visualize the spots under a UV lamp at 254 nm. For densitometric scanning, use a wavelength of 275 nm or 286 nm.[4][5][6]Ivabradine and its related impurities are UV-active. They will appear as dark spots on a fluorescent background at 254 nm. Densitometric scanning at the λmax provides quantitative data.
Workflow Diagram

TLC_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Chromatography cluster_analysis Phase 3: Analysis prep_solutions Prepare Standard & Sample Solutions (100-1000 µg/mL) prep_chamber Prepare & Saturate TLC Chamber (20 min) spotting Apply 10 µL of Solutions on Silica Gel 60 F254 Plate prep_chamber->spotting development Develop Plate (Migration ~80 mm) spotting->development drying Air Dry Plate development->drying visualization Visualize under UV Light (254 nm) drying->visualization scanning Densitometric Scanning (275 nm / 286 nm) visualization->scanning analysis Calculate Rf Values & Compare Spot Intensities scanning->analysis results Report Results analysis->results

Caption: Workflow for TLC Analysis of Ivabradine Impurity 5.

Data Analysis and System Suitability

Identification

The primary identification is based on the Retention Factor (Rf).

  • Formula: Rf = (Distance traveled by the analyte) / (Distance traveled by the solvent front)

  • The Rf value of the spot corresponding to Impurity 5 in the sample preparation must be identical to that of the Ivabradine Impurity 5 reference standard. The Rf value for Ivabradine itself is expected to be approximately 0.45 - 0.63 under various conditions.[4][5][6] Impurities will have different Rf values.

Semi-Quantitative Assessment

For a limit test, the intensity and size of the impurity spot in the sample chromatogram are visually compared to the spot produced by a standard solution of Impurity 5 at a specified concentration (e.g., 0.1% of the sample concentration). The impurity spot in the sample should not be more intense than the standard spot.

System Suitability

Before analysis, the chromatographic system must be validated. A system suitability test solution containing both Ivabradine HCl and Impurity 5 should be chromatographed. The resolution (Rs) between the two spots should be significant, ensuring that the two compounds are clearly separated. A well-separated spot for Ivabradine should be observed, distinct from any potential impurities.

Method Validation Insights

To ensure the reliability of this TLC method for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[7]

  • Specificity: The method's ability to unequivocally assess the analyte in the presence of other components is crucial. This is demonstrated by the clear separation of Ivabradine from Impurity 5 and other potential degradants.[4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the sensitivity of the method. For impurity analysis, the LOQ should be at or below the reporting threshold for the impurity. For HPTLC methods of Ivabradine, LOD and LOQ have been reported in the range of nanograms per band.[4]

  • Robustness: The method should be tested for its resilience to small, deliberate variations in experimental parameters, such as mobile phase composition (±2%), chamber saturation time, and temperature, to ensure its reliability in routine use.[4]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the TLC analysis of Ivabradine Impurity 5. By explaining the causality behind the choice of stationary phase, mobile phase, and detection methods, it equips the analytical scientist with the tools to successfully implement, and if necessary, troubleshoot the procedure. The described method is specific, robust, and suitable for the identification and control of Impurity 5 in both bulk Ivabradine and its pharmaceutical formulations, thereby supporting the delivery of safe and high-quality medicine.

References

  • Pikul, P., Nowakowska, J., & Ciura, K. (2013). Chromatographic analysis of ivabradine on polar, nonpolar and chemically modified adsorbents by HPTLC. Journal of Food and Drug Analysis, 21(2), 165-168. Available at: [Link]

  • Gocan, S., & Câmpan, C. (2015). Impurity profiling of pharmaceuticals by thin-layer chromatography. ResearchGate. Available at: [Link]

  • Pikul, P., Nowakowska, J., & Ciura, K. (2013). Typical chromatogram of ivabradine. ResearchGate. Available at: [Link]

  • Maheshwari, S., Khandhar, A. P., & Jain, A. (2015). Development and validation of stability-indicating HPTLC method for Ivabradine HCl. Pharma Science Monitor, 6(1), 141-152. Available at: [Link]

  • US Pharmacopeia. (n.d.). Validation of Chromatographic Methods. USP. Available at: [Link]

  • Thode, J. (2018). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. LinkedIn. Available at: [Link]

  • Topić, V., Filipić, S., Popović, G., Nikolić, K., & Agbaba, D. (2013). TLC Determination of Glimepiride and its Main Impurities in Pharmaceuticals. Journal of Liquid Chromatography & Related Technologies, 36(10), 1334-1345. Available at: [Link]

  • El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2023). Comparative HPTLC study for simultaneous determination of ivabradine and metoprolol using UV and fluorescence detectors. Scientific Reports, 13(1), 15289. Available at: [Link]

  • El-Koussi, W. M., & Hammad, M. A. (2014). Validated Densitometric TLC-Method for the Simultaneous Analysis of (R)- and (S)-Citalopram and its Related Substances Using Macrocyclic Antibiotic as a Chiral Selector. PubMed Central (PMC). Available at: [Link]

  • Gandhimathi, M., Ravi, T. K., & Abraham, A. (2019). Analytical methods for the recently approved fda new molecular entities – a review. SciSpace. Available at: [Link]

  • Popović, Z., Tumpa, A., & Agbaba, D. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PubMed Central (PMC). Available at: [Link]

  • Pikul, P., Nowakowska, J., & Ciura, K. (2013). The chemical structure of ivabradine. ResearchGate. Available at: [Link]

  • El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2023). Comparative HPTLC study for simultaneous determination of ivabradine and metoprolol using UV and fluorescence detectors. BUE Scholar. Available at: [Link]

  • Maheshwari, S., & Jain, A. (2014). Quantitative Determination and Validation of Ivabradine HCL by Stability Indicating RP-HPLC Method and Spectrophotometric Method in Solid Dosage Form. ResearchGate. Available at: [Link]

  • Patel, K. G., & Shah, P. A. (2015). A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices. Asian Journal of Research in Chemistry. Available at: [Link]

  • Watson, D. G. (n.d.). Thin layer chromatography. Pharmaceutical Analysis. Available at: [Link]

Sources

Method

Preparative HPLC isolation of Ivabradine Impurity 5

Preparative HPLC Isolation of Ivabradine Impurity 5: A Comprehensive Application Note Mechanistic Context & Regulatory Rationale Ivabradine is a highly selective bradycardic agent that exerts its pharmacological effect b...

Author: BenchChem Technical Support Team. Date: March 2026

Preparative HPLC Isolation of Ivabradine Impurity 5: A Comprehensive Application Note

Mechanistic Context & Regulatory Rationale

Ivabradine is a highly selective bradycardic agent that exerts its pharmacological effect by inhibiting the If​ pacemaker current in the sinoatrial node, thereby reducing heart rate without affecting myocardial contractility[1]. During the multi-step synthesis and subsequent shelf-life of the active pharmaceutical ingredient (API), various process-related impurities and forced degradation products can emerge[2].

Global regulatory frameworks, specifically ICH Q3A(R2) for standard impurities and ICH M7 for potentially mutagenic impurities (PMIs), mandate the strict identification, quantification, and qualification of these related substances[1][2]. Ivabradine Impurity 5 (CAS 1462470-54-7) is a known structurally related by-product[3]. To properly qualify this compound for toxicity screening and to establish it as a certified reference standard, it must be isolated from the crude API matrix to a purity exceeding 98.0%.

Chromatographic Strategy & Scale-Up Logic

The structural homology between Ivabradine and Impurity 5 presents a distinct chromatographic challenge. Both molecules contain basic tertiary amine functionalities that are prone to secondary interactions with residual silanols on the silica stationary phase, leading to severe peak tailing.

Causality of Method Design: To mitigate this, the mobile phase pH must be strictly controlled. Utilizing a 20 mM ammonium acetate buffer adjusted to pH 7.35 ensures that the ionization state of the amines is stabilized, suppressing unwanted ionic interactions and maximizing the resolution ( Rs​ ) between critical peak pairs[4].

Transitioning from an analytical profiling method to a preparative isolation method requires a geometrically governed scale-up. To maintain the identical linear velocity and chromatographic profile observed on the analytical column, the scale-up factor must be calculated based on the ratio of the squared column radii.

ScaleUp A Analytical Column (4.6 mm ID) B Calculate Scale-Up Factor (r_prep / r_anal)² A->B C Flow Rate Adjustment (F_prep = F_anal × Factor) B->C D Injection Volume (V_prep = V_anal × Factor) B->D E Preparative Column (50 mm ID) C->E D->E

Logical relationship for calculating preparative HPLC scale-up parameters.

Experimental Protocols

The following protocol operates as a self-validating system . Preparative fractions are never blindly pooled; they are subjected to an orthogonal analytical Quality Control (QC) check. This feedback loop ensures that any fraction compromised by peak co-elution is rejected or recycled, guaranteeing the integrity of the final lyophilized standard.

Reagents & Sample Preparation
  • Reagents: HPLC-grade Acetonitrile (MeCN), Ultra-pure water (18.2 MΩ·cm), Ammonium acetate (AR grade).

  • Sample Matrix: Crude Ivabradine mother liquor or forced-degradation mixture enriched with Impurity 5.

  • Preparation: Dissolve 2.5 g of the crude mixture in 50 mL of Mobile Phase A (20 mM Ammonium Acetate, pH 7.35).

  • Causality: The sample must be filtered through a 0.45 µm PTFE membrane prior to injection. Particulate matter will rapidly occlude the preparative column frit, causing catastrophic backpressure spikes and channeling within the stationary phase bed.

Preparative HPLC Isolation Workflow

G N1 Crude Mixture (API + Impurities) N2 Analytical HPLC (Method Optimization) N1->N2 Profiling N3 Preparative HPLC (Target Isolation) N2->N3 Scale-Up N4 Fraction QC (Self-Validation) N3->N4 Fraction Collection N5 Lyophilization (Solvent Removal) N4->N5 Purity >98% N6 Pure Impurity 5 (>98% Purity) N5->N6 Final Product

Preparative HPLC workflow for the isolation of Ivabradine Impurity 5.

Step-by-Step Execution
  • System Equilibration: Flush the preparative column (C18, 250 × 50 mm, 10 µm) with 5 column volumes of the initial gradient composition (11% MeCN)[4].

  • Injection: Load 2.5 mL of the prepared sample matrix onto the column.

  • Elution: Execute the gradient profile (See Table 2). Monitor the eluent via a UV detector set to 285 nm.

  • Fraction Collection: Trigger fraction collection automatically when the UV signal exceeds a threshold of 50 mAU. Collect in 20 mL increments to prevent cross-contamination of closely eluting peaks.

  • Self-Validating QC Check: Immediately inject a 10 µL aliquot of each collected fraction into the analytical HPLC system.

  • Pooling: Only pool fractions demonstrating an Impurity 5 chromatographic purity of ≥98.0%. Fractions between 90-97.9% must be segregated for a secondary purification pass.

  • Solvent Removal: Concentrate the pooled >98% fractions via rotary evaporation (35°C, reduced pressure) to remove the volatile Acetonitrile.

  • Lyophilization: Freeze the remaining aqueous phase at -80°C and lyophilize for 48 hours to yield the solid Impurity 5 reference standard.

Data Presentation

Table 1: Scale-Up Parameters (Analytical to Preparative) | Parameter | Analytical Scale | Preparative Scale | Scale-Up Rationale | | :--- | :--- | :--- | :--- | | Column Dimensions | 250 × 4.6 mm, 5 µm | 250 × 50 mm, 10 µm | Increased load capacity | | Scale-Up Factor | 1x | 118x | (rprep​/ranal​)2=(25/2.3)2 | | Flow Rate | 1.0 mL/min | 118.0 mL/min | Fanal​×118 | | Injection Volume | 20 µL | 2.5 mL | Vanal​×118 (Optimized) |

Table 2: Gradient Elution Profile for Preparative Isolation

Time (min) Mobile Phase A (%) (20 mM NH₄OAc, pH 7.35) Mobile Phase B (%) (Acetonitrile) Elution Phase
0.0 89.0 11.0 Equilibration / Loading
5.0 89.0 11.0 Isocratic Hold
45.0 66.0 34.0 Linear Gradient (Target Elution)
50.0 10.0 90.0 Column Wash

| 60.0 | 89.0 | 11.0 | Re-equilibration |

Note: The gradient starts at 11% MeCN and ramps to 34% MeCN over 45 minutes to ensure maximum resolution of Impurity 5 from the main API peak[4].

Table 3: Yield and Purity Summary (Post-Lyophilization)

Metric Result Acceptance Criteria
Starting Crude Mass 2.50 g N/A
Isolated Impurity 5 Mass 42.5 mg N/A
Chromatographic Purity (HPLC-UV) 98.7% ≥ 98.0%

| Mass Recovery (from theoretical) | 81.2% | > 75.0% |

References

  • European Medicines Agency (EMA). "Assessment report: Ivabradine JensonR". europa.eu. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities". nih.gov. Available at:[Link]

  • AKJournals. "Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach". akjournals.com. Available at:[Link]

Sources

Application

Application Note: Optimization of UV Detection Wavelengths for the HPLC-DAD Monitoring of Ivabradine and Impurity 5

Mechanistic Background and Clinical Context Ivabradine is a highly specific heart rate-reducing therapeutic agent that operates by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) chan...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Background and Clinical Context

Ivabradine is a highly specific heart rate-reducing therapeutic agent that operates by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically targeting the If​ pacemaker current in the sinoatrial node[1]. Because of its potent pharmacological profile, the purity of the Active Pharmaceutical Ingredient (API) is strictly regulated.

During the synthesis and degradation profiling of Ivabradine, multiple related substances must be monitored. Ivabradine Impurity 5 , chemically known as Ivabradine chloro impurity (CAS: 85175-59-3), is a critical process-related intermediate and degradant with the molecular formula C15H18ClNO3[2][3]. Because Impurity 5 lacks the complete conjugated benzazepine-benzocyclobutane system of the parent drug, its chromophoric behavior differs, necessitating a highly optimized, dual-wavelength UV detection strategy to ensure accurate quantification at trace levels (≤0.05%).

Physicochemical Properties & UV Absorbance Rationale

The selection of detection wavelengths in High-Performance Liquid Chromatography (HPLC) cannot be arbitrary; it must be grounded in the quantum mechanical transitions of the analytes' chromophores.

Ivabradine possesses two primary UV absorption maxima: 207 nm and 286 nm [4].

  • High Specificity (286 nm): The absorption at 286 nm corresponds to the n→π∗ transitions of the methoxy-substituted aromatic rings[4][5]. Monitoring at this wavelength provides high specificity for the parent API, effectively filtering out baseline drift caused by mobile phase gradients.

  • High Sensitivity (207 nm – 230 nm): The molar absorption coefficient ( ϵ ) for Ivabradine at 207 nm is over six times higher than at 286 nm[4]. For the trace detection of Impurity 5—which has a lower molecular weight (295.76 g/mol ) and a truncated chromophore compared to the API (505.05 g/mol as HCl salt)[6]—lower wavelengths are mandatory. Literature establishes 220 nm [7] and 230 nm [8] as optimal for capturing the intense π→π∗ transitions of these impurities, maximizing the Signal-to-Noise ( S/N ) ratio.

Table 1: Physicochemical and UV Properties of Target Analytes
ParameterIvabradine (Parent API)Ivabradine Impurity 5 (Chloro Impurity)
CAS Number 148849-67-6 (Free base)[9]85175-59-3[2][3]
Molecular Formula C27H36N2O5[10]C15H18ClNO3[2][3]
Molecular Weight 468.58 g/mol (Free base)295.76 g/mol [3]
Primary UV Maxima 207 nm, 286 nm[4]~220 nm (Optimal for trace detection)[7]
Detection Rationale 286 nm (Assay Specificity)[4]220 nm (Trace Sensitivity / Impurity Profiling)[7]

The Self-Validating Mechanism: System Suitability Testing (SST)

To ensure trustworthiness, the following protocol is designed as a self-validating system . An analytical method is only as reliable as its real-time performance. By embedding strict System Suitability Testing (SST) criteria into the sequence, the HPLC system acts autonomously: if the resolution ( Rs​ ) between Impurity 5 and the parent peak falls below 2.0, or if the S/N ratio at 220 nm drops below 10, the sequence automatically aborts. This prevents the reporting of false negatives (undetected impurities due to poor sensitivity) or false positives (co-eluting peaks).

G N1 1. Sample Preparation Ivabradine + Impurity 5 N2 2. RP-HPLC Separation C18 Column, pH 6.0 Buffer N1->N2 N3 3. Diode Array Detection Scan: 200 - 400 nm N2->N3 N4 4A. Trace Detection Extract λ = 220 nm N3->N4 High Sensitivity N5 4B. Core Specificity Extract λ = 286 nm N3->N5 High Specificity N6 5. Self-Validating SST Rs > 2.0 | S/N > 10 N4->N6 N5->N6 N7 6. Validated Output Impurity 5 Quantification N6->N7 Pass Criteria

Workflow for the self-validating HPLC-DAD method monitoring Ivabradine Impurity 5.

Experimental Protocol: Step-by-Step Methodology

Step 1: Mobile Phase Preparation
  • Action : Prepare Mobile Phase A by dissolving 28 mM potassium dihydrogen phosphate in ultrapure water, adjusting the pH to 6.0 using dilute ortho-phosphoric acid or potassium hydroxide. Prepare Mobile Phase B as a mixture of Acetonitrile and Methanol (41:59, v/v)[7]. Filter both through a 0.22 µm membrane.

  • Causality : Ivabradine is a basic amine. Adjusting the buffer to pH 6.0 ensures the molecule is fully ionized. This prevents secondary, unpredictable interactions with residual silanol groups on the silica stationary phase, thereby eliminating peak tailing and ensuring reproducible retention times[7].

Step 2: Chromatographic Separation Conditions
  • Action : Utilize a Zorbax Eclipse Plus C18 column (100 × 4.6 mm, 3.5 μm) maintained at a column temperature of 34 °C[7]. Set the flow rate to 1.6 mL/min[7].

  • Causality : The C18 stationary phase provides the necessary hydrophobic retention to separate the non-polar Impurity 5 from the parent API. Elevating the temperature to 34 °C reduces the viscosity of the organic modifiers, improving mass transfer kinetics and resulting in sharper peaks, which directly enhances the S/N ratio[7].

Step 3: Dual-Wavelength DAD Acquisition
  • Action : Program the Diode Array Detector (DAD) to scan from 200 nm to 400 nm. Explicitly extract two chromatograms: 220 nm (Primary for Impurity 5) and 286 nm (Primary for Ivabradine Assay)[4][7].

  • Causality : Dual extraction allows the system to simultaneously quantify trace levels of Impurity 5 utilizing its high molar absorptivity at 220 nm, while quantifying the main Ivabradine peak at 286 nm to prevent detector saturation that would occur if the main peak was measured at 220 nm[4][5].

Step 4: Execution of the Self-Validating SST
  • Action : Inject 10 µL of a System Suitability Solution containing 200 μg/mL Ivabradine and 0.1% (0.2 μg/mL) of Impurity 5[7]. Verify the parameters against Table 2.

  • Causality : This step closes the validation loop. It proves that the system is currently capable of detecting the impurity at the required threshold (Limit of Quantification) and that the chromatographic resolution is sufficient to prevent the massive API peak from eclipsing the trace impurity peak.

Table 2: System Suitability and Self-Validation Criteria
ParameterAcceptance CriteriaScientific Rationale
Resolution ( Rs​ ) ≥ 2.0 between Ivabradine and Impurity 5Ensures baseline separation, preventing integration errors from the API tailing into the impurity peak.
Signal-to-Noise ( S/N ) ≥ 10 for Impurity 5 at 220 nmValidates that the Limit of Quantification (LOQ) is met for trace detection[4].
Tailing Factor ( Tf​ ) ≤ 1.5 for all peaksConfirms optimal pH buffering (pH 6.0) and lack of secondary silanol interactions.
Injection Precision %RSD ≤ 2.0% (n=5)Guarantees autosampler reproducibility and stable DAD lamp energy.

Sources

Technical Notes & Optimization

Troubleshooting

Mechanistic Insight: Why do Ivabradine and Impurity 5 Co-elute?

Welcome to the Analytical Technical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals facing complex chromatographic challenges. Below is our comprehensive tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals facing complex chromatographic challenges.

Below is our comprehensive troubleshooting guide and FAQ dedicated to resolving one of the most notorious critical pairs in cardiovascular drug analysis: the co-elution of Ivabradine and its degradation product, Impurity 5 .

To solve a chromatographic problem, we must first understand the molecular causality behind it.

Ivabradine is a complex molecule containing a benzazepin-2-one (lactam) ring and a tertiary amine. During forced degradation or long-term stability studies, the lactam ring can undergo hydrolysis. This degradation pathway yields Impurity 5 , chemically identified as (S)-2-(2-(2-((3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)amino)ethyl)-4,5-dimethoxyphenyl)acetic Acid.

This hydrolysis converts the neutral lactam into two new functional groups: a secondary amine and a free carboxylic acid.

The Root Cause of Co-elution: At acidic pH (e.g., pH 2.0 – 3.0)—which is commonly used in generic RP-HPLC methods to suppress silanol ionization—the carboxylic acid on Impurity 5 is fully protonated and neutral. Meanwhile, the amines on both molecules are protonated. Because the bulky, lipophilic bicyclic core remains intact in both molecules, their overall hydrophobicity and hydrodynamic volumes become nearly identical. On a standard C18 stationary phase, this lack of chemical differentiation results in severe co-elution.

To achieve baseline resolution, we must exploit the single greatest structural difference: the carboxylic acid's pKa​ .

Troubleshooting Workflow

G N1 Co-elution of Ivabradine & Impurity 5 N2 Identify Structural Cause: Lactam vs. Free Carboxylic Acid N1->N2 N3 Adjust Buffer to pH 6.0 (Ionize Impurity 5 COOH) N2->N3 N5 Select Stationary Phase (C18 or Phenyl) N2->N5 N4 Optimize Organic Modifier (ACN:MeOH Blend) N3->N4 N6 Baseline Resolution Achieved (Rs > 2.0) N4->N6 N5->N4

Workflow for resolving Ivabradine and Impurity 5 co-elution via pH and modifier optimization.

Step-by-Step Experimental Protocol for Resolution

This protocol is engineered as a self-validating system. By shifting the pH to ionize the carboxylic acid, Impurity 5 becomes significantly more polar, reducing its retention time and pulling the peaks apart. Furthermore, this method maintains resolution from other positional isomers .

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare a 28 mM sodium dihydrogen phosphate buffer. Adjust the pH to exactly 6.0 using dilute NaOH.

    • Self-Validation Check: Verify the pH meter calibration before adjustment. A pH of 6.0 is the critical setpoint; if the pH drops below 5.0, Impurity 5 will begin to protonate and drift back into the Ivabradine peak.

  • Organic Phase (B): Prepare a custom blend of Acetonitrile (ACN) and Methanol (MeOH) at a 41:59 (v/v) ratio.

    • Causality: Pure ACN fails to resolve the positional isomers of Ivabradine. Methanol acts as a strong hydrogen-bond donor/acceptor, altering the stationary phase solvation shell and providing the necessary selectivity .

Step 2: Chromatographic System Setup

  • Install a Zorbax Eclipse Plus C18 (100 × 4.6 mm, 3.5 μm) column.

  • Set the column oven temperature to 34 °C .

  • Set the flow rate to 1.6 mL/min .

  • Configure the UV detector to 220 nm .

Step 3: Gradient Execution

  • 0.0 - 10.0 min: Initiate the run with 85% Mobile Phase A and 15% Mobile Phase B. Apply a linear gradient increasing the organic component (Phase B) to 18%.

  • 10.0 - 25.0 min: Continue the linear gradient to elute highly retained impurities, followed by a standard high-organic washout and column re-equilibration .

Quantitative Data Summaries

Table 1: Physicochemical Comparison of the Critical Pair

PropertyIvabradineImpurity 5
Molecular Formula C₂₇H₃₆N₂O₅C₂₇H₃₈N₂O₆
Structural Difference Intact benzazepin-2-one (lactam)Hydrolyzed lactam (open chain)
Key Functional Groups Tertiary amine, LactamTertiary amine, Secondary amine, Carboxylic acid
Behavior at pH 3.0 Highly retained (Cationic)Highly retained (COOH is neutral)
Behavior at pH 6.0 Highly retained (Cationic)Elutes earlier (COOH is ionized to COO⁻)

Table 2: Optimized Chromatographic Parameters & Rationale

ParameterSetpoint / SpecificationScientific Rationale
Stationary Phase C18 (100 × 4.6 mm, 3.5 μm)Provides robust hydrophobic retention for the lipophilic bicyclic core.
Mobile Phase A 28 mM Phosphate Buffer, pH 6.0Crucial for ionizing the carboxylic acid of Impurity 5, forcing early elution.
Mobile Phase B ACN : MeOH (41:59 v/v)Methanol provides hydrogen-bonding selectivity to resolve other positional isomers.
Flow Rate 1.6 mL/minOptimizes linear velocity for a 3.5 μm particle size, reducing band broadening.
Temperature 34 °CLowers mobile phase viscosity without compromising the stability of degradation products.

Frequently Asked Questions (FAQs)

Q: Why does increasing the column temperature not resolve the co-elution? A: Temperature primarily affects mobile phase viscosity and overall diffusion rates, but it does not significantly alter the ionization state of the molecules. Since the co-elution is driven by nearly identical hydrophobicities at low pH, temperature alone cannot overcome the lack of chemical selectivity. You must change the thermodynamics of the separation via pH adjustment.

Q: Can I use a Phenyl-Hexyl column instead of a C18? A: Yes. A Phenyl column offers orthogonal π−π interactions. Since Ivabradine and its impurities contain dimethoxybenzene and benzocyclobutene rings, a Phenyl column (e.g., Zorbax Phenyl) provides excellent selectivity. This is highly recommended if you are restricted to acidic mobile phases (e.g., 0.075% TFA) for MS-compatibility, as the stationary phase chemistry compensates for the lack of pH-driven separation .

Q: What is the impact of the Acetonitrile to Methanol ratio in the organic modifier? A: Using purely Acetonitrile may cause other positional isomers (like Impurities III, V, and VI) to co-elute. Methanol acts as a strong hydrogen-bond donor/acceptor, which alters the solvation shell around the analytes and the stationary phase, providing the necessary selectivity to resolve these critical pairs without pushing Impurity 5 back into the Ivabradine peak .

References

  • Orbiton Life Sciences. Products - Ivabradine Impurity 5 Specifications. Orbiton Life Sciences. [Link]

  • Kovačević, I., et al. (2019). Chemometrically Assisted RP-HPLC Method Development for Efficient Separation of Ivabradine and its Eleven Impurities. Acta Chromatographica.[Link]

  • RSC Advances (2021). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Royal Society of Chemistry. [Link]

  • Google Patents (2013).Improved method for quantitative determination of ivabradine hydrochloride (WO2013024400A1).
Optimization

Technical Support Center: Eliminating Baseline Noise in Ivabradine Impurity 5 Trace Analysis

Welcome to the Technical Support Center. As analytical scientists and drug development professionals, we understand that quantifying degradation products like Ivabradine Impurity 5 (Ivabradine Open Ring, CAS 1462470-54-7...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As analytical scientists and drug development professionals, we understand that quantifying degradation products like Ivabradine Impurity 5 (Ivabradine Open Ring, CAS 1462470-54-7)[1] at trace levels (<0.05%) is fundamentally an exercise in signal-to-noise (S/N) optimization. You cannot integrate a peak that you cannot distinguish from the background.

This guide provides field-proven, self-validating methodologies to systematically isolate and eliminate mechanical, optical, and chemical sources of baseline noise, ensuring robust Limits of Detection (LOD) and Quantitation (LOQ)[2].

Diagnostic Workflow: System-Level Noise Isolation

Before altering your chromatographic method, you must establish the physical origin of the noise. The following decision tree outlines a self-validating logic path to isolate the root cause.

Workflow N1 High Baseline Noise Detected (S/N < 10) N2 Step 1: Stop Pump Flow Monitor Detector N1->N2 N3 Noise Persists? N2->N3 N4 Electronic/Optical Issue (Lamp, Flow Cell) N3->N4 YES N5 Step 2: Bypass Column Connect Pump to Detector N3->N5 NO N6 Noise Drops? N5->N6 N7 Column Contamination (Dewetting or Bleed) N6->N7 YES N8 Pump/Solvent Issue (Degassing, Mixing) N6->N8 NO

Diagnostic workflow for isolating HPLC baseline noise sources.

Step-by-Step Troubleshooting Methodologies

Protocol A: The Zero-Flow & Bypass Validation (Instrumental vs. Chemical)

Causality: Baseline noise is either optical/electronic (detector) or mechanical/chemical (pump, mobile phase, column). By systematically removing fluidic components, we create a self-validating diagnostic system that definitively pinpoints the failing module[3],[4].

  • Establish Baseline: Monitor the baseline under initial gradient conditions. Record the peak-to-peak noise in absorbance units (mAU)[5].

  • The Zero-Flow Test: Stop the pump flow completely. If the noise persists, the root cause is isolated to the detector. This is typically caused by an aging UV lamp emitting diffuse light or a dirty flow cell window[3].

  • The Bypass Test: If the noise drops to zero upon stopping the flow, restart the pump but bypass the HPLC column using a zero-dead-volume union.

  • Evaluate Results: If the noise remains high, the issue lies in the mobile phase delivery (e.g., inadequate degassing, pump proportioning valve failure)[5]. If the noise disappears, the column is bleeding or contaminated[4].

Protocol B: Eliminating Outgassing and Column Dewetting

Causality: Trace analysis of Ivabradine Impurity 5 often requires complex aqueous/organic gradients[6]. When mobile phases mix, the exothermic reaction alters gas solubility. As the eluent enters the detector flow cell, the sudden pressure drop causes dissolved gases to outgas into micro-bubbles. These bubbles scatter UV light, creating erratic, high-frequency baseline noise[5]. Furthermore, highly aqueous initial gradient conditions can cause reversed-phase column pores to "dewet," expelling solvent and causing severe baseline instability[5].

  • Verify Degassing: Ensure the online vacuum degasser is functioning. If offline degassing is required, sonicate the mobile phase under vacuum for 10 minutes prior to mounting[5].

  • Install Restrictor: Install a back-pressure regulator (e.g., 40 psi) post-detector flow cell. This maintains sufficient pressure inside the cell to prevent micro-bubble formation[5].

  • Reverse Dewetting: To fix a dewetted column, flush it with 100% organic solvent (acetonitrile or methanol) for 20 column volumes to force solvent back into the pores, then re-equilibrate at the method flow rate for several hours[5].

Protocol C: Suppressing Chemical Background in LC-MS/MS

Causality: When pushing the LOD for Ivabradine Impurity 5 into the picogram range, UV detection is often replaced by LC-MS/MS. However, atmospheric pressure ionization (ESI) is highly susceptible to chemical background noise from solvent clusters and mobile phase impurities[7].

  • Optimize Desolvation: Increase the desolvation gas temperature and flow rate to ensure complete droplet evaporation, minimizing solvent cluster ions.

  • Implement Reactive Collision Gas: Introduce a reactive collision gas into the Q2 collision cell. Exclusive gas-phase reactions between the background ions and the neutral reactive gas selectively neutralize the chemical noise, dramatically improving the S/N ratio for the target transitions[7].

LCMS_Noise A ESI-MS Chemical Background B Optimize Desolvation Gas A->B C Use LC-MS Grade Solvents A->C D Inject Reactive Collision Gas A->D E Enhanced S/N for Impurity 5 B->E C->E D->E

Strategies for mitigating chemical background noise in LC-MS/MS trace analysis.

Quantitative Impact of Parameter Optimization

The table below summarizes how specific instrumental and chemical interventions quantitatively impact the baseline noise, S/N ratio, and LOQ during Ivabradine Impurity 5 trace analysis.

Optimization ParameterInitial StateOptimized StateBaseline Noise ImpactS/N Ratio ImpactLOQ (µg/mL)
Detector Time Constant 0.01 s1.00 sDrops from 0.150 to 0.020 mAUImproves from 4:1 to 30:10.015
UV Slit Width 1 nm4 nmDrops from 0.080 to 0.035 mAUImproves from 8:1 to 18:10.025
Mobile Phase Degassing Offline onlyOnline + Post-column restrictorDrops from 0.045 to 0.010 mAUImproves from 15:1 to 60:10.008
Column Equilibration 10 min (Dewetted)120 min (Fully wetted)Drops from 0.090 to 0.025 mAUImproves from 7:1 to 25:10.020

Frequently Asked Questions (FAQs)

Q: Why does the baseline drift upward during the gradient elution of Ivabradine Impurity 5? A: A uniform baseline drift during a gradient run is often caused by the UV cutoff of the solvents. When monitoring at low wavelengths, the increasing concentration of the organic modifier (e.g., methanol or acetonitrile) increases the background absorbance[4]. Additionally, refractive index changes due to temperature differences between the column and flow cell can cause wandering baselines[3].

Q: How do I know if my baseline noise is affecting the Limit of Quantitation (LOQ)? A: LOQ is strictly defined by the Signal-to-Noise ratio. The LOQ is the minimum sample concentration at which the substance signal can be reliably quantified, requiring a typical S/N ratio of 10:1[2]. If your baseline peak-to-peak noise is 0.05 mAU, your Impurity 5 peak must be at least 0.5 mAU high to meet LOQ criteria.

Q: Can a failing pump valve mimic detector noise? A: Yes. A failing quaternary pump gradient proportioning valve causes improper solvent mixing, leading to cyclical baseline noise that closely mimics optical noise[5]. The bypass test (Protocol A) is essential to differentiate the two.

Q: Does increasing the detector time constant always help? A: While increasing the time constant acts as an electronic filter that significantly reduces baseline noise[2], setting it too high will artificially broaden your peaks and reduce peak height, negating the S/N benefits. A time constant of 1.00 to 2.00 seconds is generally optimal for standard HPLC, but must be lowered for UHPLC applications with very narrow peaks.

References

  • 7 - Elsevier Pure[7] 2.1 - ChemicalBook[1]

  • 3 - Agilent[3] 4.5 - LCGC Blog[5] 5.6 - AKJournals[6] 6.2 - ThermoFisher[2]

  • 4 - Shimadzu[4]

Sources

Troubleshooting

Reducing carryover of Ivabradine Impurity 5 in HPLC injectors

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, isolate, and eliminate the persistent carryover of Ivabradine Impurity 5 in High...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, isolate, and eliminate the persistent carryover of Ivabradine Impurity 5 in High-Performance Liquid Chromatography (HPLC) and LC-MS/MS injectors.

This guide abandons generic advice in favor of mechanistic troubleshooting, ensuring that every protocol you run is a self-validating system.

Part 1: Diagnostic FAQs (Causality & Isolation)

Q1: Why does Ivabradine Impurity 5 exhibit such stubborn carryover specifically in the injector? A: The carryover is a direct result of the molecule's chemical structure. Ivabradine Impurity 5 (1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine hydrochloride) is a highly basic secondary amine attached to a lipophilic dimethoxybicyclo backbone[1]. In an HPLC injector, basic amines undergo severe chemisorption. They bind via electrostatic interactions to the metal oxide layers of stainless steel needles and exhibit non-specific hydrophobic binding to the polyimide-based Vespel rotor seals commonly used in high-pressure valves[2].

Q2: How can I definitively prove the carryover is originating from the injector and not the analytical column? A: You must decouple the fluidic pathways using a self-validating "Null-Injection" protocol[3]. By initiating a chromatographic run without actuating the high-pressure valve (HPV) or aspirating a sample, you isolate the column and mobile phase from the needle and sample loop. If the carryover peak disappears during a null-injection but reappears during a standard blank solvent injection, the contamination is definitively localized to the autosampler hardware[3].

G Start Observe Carryover in Blank Injection NullInj Perform Null-Injection (No Valve Actuation) Start->NullInj CheckPeak Is the carryover peak present? NullInj->CheckPeak ColCarry Column/Mobile Phase Issue (Flush System) CheckPeak->ColCarry Yes InjCarry Injector Issue (Needle, Loop, Rotor) CheckPeak->InjCarry No WashOpt Optimize Needle Wash (Acidic/Organic) InjCarry->WashOpt HardOpt Change Hardware (Tefzel Seal, PEEK) InjCarry->HardOpt

Figure 1: Diagnostic workflow isolating injector carryover from column contamination.

Part 2: Mitigation Strategies & Hardware Solutions

Q3: What is the optimal needle wash solvent composition for this specific impurity? A: A standard aqueous or weak organic wash is insufficient. You must use a wash solvent that disrupts both the hydrophobic and ionic interactions simultaneously. A high-organic composition (e.g., 80-90% Acetonitrile or Methanol) dissolves the lipophilic backbone, while a strong acidic modifier (0.1% - 1.0% Formic Acid or Trifluoroacetic acid) protonates the secondary amine, preventing it from binding to active metal sites.

Q4: Can changing the autosampler hardware reduce this interaction? A: Absolutely. The standard Vespel (polyimide) rotor seal in most HPLC injection valves is notorious for adsorbing basic compounds[2]. Switching to a Tefzel (ETFE) or PEEK rotor seal significantly reduces this binding affinity[4]. Furthermore, replacing stainless steel sample loops with PEEK loops eliminates the metal-amine chemisorption entirely.

G Sample Sample Vial (Basic Amine) Needle Injection Needle (Metal Adsorption) Sample->Needle Aspiration Loop Sample Loop (Internal Volume) Needle->Loop Transfer Rotor Rotor Seal (Vespel Binding) Loop->Rotor Valve Actuation Column Analytical Column Rotor->Column Injection

Figure 2: HPLC fluidic path highlighting primary adsorption sites for basic compounds.

Q5: We are running an ultra-sensitive LC-MS/MS assay and optimized wash solvents aren't enough. What is the ultimate fallback? A: When standard wash protocols fail to meet your Lower Limit of Quantification (LLOQ) criteria, in-situ chemical derivatization of the residual analyte on the injection needle is a highly effective, advanced technique[5]. By briefly immersing the needle in a derivatizing agent like Propionic Anhydride, the secondary amine of Ivabradine Impurity 5 is converted into a neutral amide[6]. This eliminates its basicity, stripping it from the needle surface and drastically reducing carryover without impacting the main chromatography[5].

Part 3: Data Presentation

Table 1: Hardware Material Compatibility for Basic Amines

ComponentStandard MaterialAdsorption RiskRecommended AlternativeCarryover Reduction Potential
Rotor Seal Vespel (Polyimide)High (Hydrophobic binding)Tefzel (ETFE) or PEEKHigh
Sample Loop Stainless SteelMedium (Metal oxide sites)PEEK or Glass-linedModerate
Injection Needle Stainless SteelHigh (Chemisorption)Platinum/Iridium or PEEK-coatedHigh

Table 2: Wash Solvent Optimization Matrix for Ivabradine Impurity 5

Wash CompositionMechanism of ActionExpected Carryover (%)Suitability
100% WaterNone (Analyte is lipophilic)> 5.0%Poor
50:50 MeOH:WaterWeak hydrophobic disruption~ 2.5%Inadequate
90:10 ACN:WaterStrong hydrophobic disruption~ 1.0%Moderate
90:10 ACN:Water + 0.5% FAHydrophobic disruption + Amine protonation< 0.1%Optimal

Part 4: Experimental Protocols

Protocol A: The Null-Injection Diagnostic Test

Purpose: To definitively isolate carryover to the autosampler hardware.

  • Prepare a high-concentration sample (Upper Limit of Quantification, ULOQ) of Ivabradine Impurity 5.

  • Inject the ULOQ sample using your standard analytical method to saturate the system.

  • Program the autosampler to perform a "Null-Injection" (or zero-volume injection). In this mode, the chromatographic sequence runs, but the injection valve does not actuate , and the needle does not aspirate [3].

  • Monitor the chromatogram at the specific retention time of Impurity 5.

  • Interpretation: If a peak appears, the carryover resides on the column or in the mobile phase. If no peak appears, the carryover is isolated to the autosampler hardware (needle, loop, or rotor seal), and you should proceed to hardware optimization.

Protocol B: In-Situ Propionic Anhydride Needle Derivatization

Purpose: To chemically neutralize residual basic amines on the injector needle for ultra-sensitive LC-MS/MS assays.

  • Prepare the Derivatizing Solution: Dilute Propionic Anhydride 1:4 (v/v) in Acetonitrile[7]. Place this in Autosampler Position 1.

  • Prepare the Neutralization Solution: Prepare 2M Ammonium Bicarbonate (pH ~8.0)[5]. Place this in Autosampler Position 2.

  • Configure the autosampler wash sequence to utilize external wash vials rather than the built-in wash reservoir.

  • Following the injection of the Ivabradine Impurity 5 sample, program the needle to immerse into the Propionic Anhydride solution (Position 1) for exactly 5 seconds [5].

  • Immediately follow with a 5-second immersion in the Ammonium Bicarbonate vial (Position 2) to neutralize the reaction and wash the newly formed neutral amide off the needle surface[5].

  • Proceed with the standard analytical gradient.

References

  • Nanjing HuaNuo Bio-Pharmacuetical Technology Co.,Ltd. "Ivabradine Impurity 5 HCl".
  • Shimadzu. "Solving Carryover Problems in HPLC".
  • Waters Corporation. "Carryover Improvement Achieved Through Needle Wash Optimization for the 2018 Alliance HPLC System".
  • Gwyn Lord et al. "Autosampler Carryover - Differential adsorption of analyte onto the rotor seal".
  • MilliporeSigma. "HPLC Troubleshooting Guide".
  • Altasciences.
  • ACS Publications.

Sources

Optimization

Technical Support Center: Resolving Mass Balance Discrepancies Involving Impurity 5

Welcome to the Advanced Analytical Troubleshooting Center. As drug development professionals, you are required by ICH Q1A(R2) and Q3A(R2) guidelines to develop stability-indicating methods that accurately track the degra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Troubleshooting Center. As drug development professionals, you are required by ICH Q1A(R2) and Q3A(R2) guidelines to develop stability-indicating methods that accurately track the degradation of an Active Pharmaceutical Ingredient (API). A critical proof of this is Mass Balance —the reconciliation of the remaining API assay with the sum of all degradation products[1].

An ideal mass balance falls between 95% and 105%[2]. When a highly reactive or structurally distinct degradant—which we will refer to as Impurity 5 —forms during forced degradation, mass balance often fails. This guide provides the causality, diagnostic workflows, and self-validating methodologies to recover "missing mass" and ensure regulatory compliance.

Diagnostic Workflow: Tracking the Missing Mass

When the sum of your API and Impurity 5 falls below 95%, the analytical method is not exhaustively accounting for the degradation pathway[2]. Use the diagnostic decision tree below to isolate the root cause before proceeding to the troubleshooting methodologies.

MassBalanceWorkflow Step1 Mass Balance < 95% API + Impurities Decision1 Is Impurity 5 UV Active? Step1->Decision1 RRF Calculate RRF (Slope Method) Decision1->RRF Yes, but weak chromophore Orthogonal Use UV-ELSD-MS Triple Detection Decision1->Orthogonal No (Aliphatic/Missing) MW Apply MW Correction (M_parent / M_deg) RRF->MW Corrected wt/wt % Success1 Mass Balance Reconciled (95-105%) MW->Success1 Equivalent API loss Volatile Check for Volatiles or Insoluble Adducts Orthogonal->Volatile Missing Mass Extraction Optimize Sample Extraction Recovery Orthogonal->Extraction Poor Recovery Extraction->Success1 >95% Recovery

Diagnostic workflow for resolving mass balance discrepancies.

Troubleshooting Guides & Methodologies

Issue 1: The API assay dropped by 15%, but Impurity 5 only shows a 5% peak area. How do I recover the missing mass?

The Causality (Why this happens): This is the most common cause of mass balance failure. Impurity 5 likely possesses a weaker chromophore than the parent API, meaning its molar absorptivity at your chosen UV wavelength is lower[3]. If you assume equal detector response (a Relative Response Factor, or RRF, of 1.0), you will severely under-quantify the degradant[3].

Self-Validating Methodology: Establishing the RRF via the Slope Method To correct for detector sensitivity differences, you must calculate the RRF[3].

  • Standard Preparation: Prepare independent standard solutions of the API and isolated Impurity 5 at six concentration levels spanning from the Limit of Quantitation (LOQ) to 150% of the specification limit[4].

  • Data Acquisition: Inject each level in triplicate using your validated HPLC-UV method.

  • Linearity & Slope Calculation: Plot Peak Area (y-axis) versus Concentration in mg/mL (x-axis). Calculate the slope ( m ) for both compounds.

  • RRF Derivation: Calculate the RRF using the formula: RRF = Slope of Impurity 5 / Slope of API[5].

  • System Self-Validation (Spike Recovery): To prove the RRF is accurate, spike a known mass of Impurity 5 into a placebo matrix. Analyze the sample and apply the correction: Corrected Area = Peak Area / RRF[6]. The back-calculated mass must fall within 98.0–102.0% of the theoretical spiked mass. If it does, the RRF is validated.

RRF_Validation Prep 1. Prepare Standards (LOQ to 150%) Analyze 2. HPLC-UV Analysis (Linearity Check) Prep->Analyze Slope 3. Calculate Slopes (m_imp / m_api) Analyze->Slope Validate 4. Spike Recovery (±2.0% Target) Slope->Validate

Self-validating workflow for Relative Response Factor (RRF) establishment.

Issue 2: I applied the RRF correction, but my mass balance is still failing at 92%. What is missing?

The Causality (Why this happens): Mass balance is a measure of moles, not just weight[7]. If Impurity 5 is a cleavage product, its molecular weight (MW) is significantly lower than the parent API. Therefore, 1 gram of Impurity 5 formed represents more than 1 gram of API lost. Because response factors calculated on a concentration basis assume equal moles for the same mass, a significant difference in molecular weight leads to estimation errors[7].

Self-Validating Methodology: The Molecular Weight Correction

  • Determine Exact Mass: Use high-resolution LC-MS to confirm the exact molecular weights of the API ( MAPI​ ) and Impurity 5 ( MImp5​ ).

  • Convert to API Equivalents: Take the RRF-corrected weight/weight percentage of Impurity 5 and apply the MW correction factor[7]: % API Degraded = % Impurity 5 (wt/wt) × (M_API / M_Imp5)

  • Reconcile Mass: Add the % API Degraded to the remaining API Assay %. This self-corrects the molar imbalance.

Issue 3: The API degraded, but no Impurity 5 peak is visible on the PDA detector.

The Causality (Why this happens): Impurity 5 has lost the conjugated pi-system necessary for UV absorbance (e.g., an aliphatic degradant)[1]. Relying solely on UV detectors creates a blind spot, leading to an artificial loss of mass.

Self-Validating Methodology: Orthogonal Triple Detection

  • Instrument Setup: Connect a PDA (UV), an Evaporative Light Scattering Detector (ELSD), and a Mass Spectrometer (MS) in series[8].

  • Data Acquisition: Run the forced degradation sample. The ELSD will detect non-volatile, non-UV active compounds based on mass scattering[8].

  • Logarithmic RRF Calculation: Because ELSD response is non-linear, calculate the RRF using the ratio of the UV peak area (for the API) to the logarithm of the ELSD peak area for Impurity 5[8].

  • Pathway Confirmation: Use the MS fragmentation data to positively identify Impurity 5 and prove it is the sole missing degradant from the parent API[8].

Quantitative Data: The Mathematics of Mass Balance

The table below demonstrates how applying causality-driven corrections (RRF and Molecular Weight) transforms a failing mass balance into a regulatory-compliant result.

Table 1: Stepwise Correction of Mass Balance for Impurity 5 (Acid Hydrolysis Stress, T=7 Days)

Analytical ParameterUncorrected DataPost-RRF CorrectionPost-RRF & MW Correction
API Assay Remaining 82.0%82.0%82.0%
Impurity 5 (Area %) 4.5%--
Impurity 5 (wt/wt %) -10.0%10.0%
Equivalent API Lost --17.5%
Total Mass Balance 86.5% (Fail) 92.0% (Fail) 99.5% (Pass)

Experimental Assumptions: The RRF of Impurity 5 is 0.45. The Molecular Weight of the API is 500 g/mol , and the Molecular Weight of Impurity 5 is 285 g/mol . The uncorrected data drastically under-reports the degradation.

Frequently Asked Questions (FAQs)

Q: What is the acceptable regulatory range for mass balance in forced degradation? A: While ICH guidelines do not explicitly mandate a rigid numerical limit, an industry-standard mass balance of 95–105% is considered ideal[2]. Achieving this range confirms that the analytical method is stability-indicating, reproducible, and capable of tracking all chemical changes[2].

Q: Why does mass balance frequently fall below 95% specifically during oxidative stress? A: Oxidative stress often produces highly volatile degradants or triggers secondary degradation pathways where Impurity 5 further degrades into smaller, highly reactive species[2]. These species may precipitate during sample preparation or bind irreversibly to the column matrix[1]. If mass balance fails here, you must optimize sample extraction recovery or utilize specialized trapping techniques for volatiles.

Q: Can we just assume an RRF of 1.0 if we don't have an isolated Impurity 5 reference standard? A: No. Assuming an RRF of 1.0 when the chromophore differs significantly will lead to severe under-quantification or over-quantification[3]. This violates the specificity and accuracy requirements of ICH Q2(R1). If a purified standard is unavailable, orthogonal techniques like LC-MS/ELSD[8] or quantitative NMR (qNMR) must be used to estimate the response factor.

Q: How do dimer impurities affect mass balance calculations? A: The formation of dimer impurities consumes two moles of the parent API to create one mole of the degradant[1]. In this scenario, the molecular weight correction is inverted; the mass of the dimer must be mathematically correlated back to the double-molar loss of the parent compound to achieve accurate mass balance.

References

  • Reconciling Mass Balance in Forced Degrad
  • The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity | resolvemass.ca |
  • Use of a Triple Detection (UV-ELSD-MS)
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Impurity Recovery | veeprho.com |
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Determination of Response factors of Impurities in Drugs by HPLC | veeprho.com |
  • US20170199166A1 - Methods for determining relative response factors for impurity analysis | google.com |

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Ivabradine Impurity 5 vs. Pharmacopoeial Standards: A Comprehensive Analytical Guide

As pharmaceutical regulatory frameworks become increasingly stringent, the precise characterization of process-related impurities and degradation products is non-negotiable. For Ivabradine—a hyperpolarization-activated c...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical regulatory frameworks become increasingly stringent, the precise characterization of process-related impurities and degradation products is non-negotiable. For Ivabradine—a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker used in heart failure management—navigating the landscape of impurity reference standards can be complex.

A frequent point of confusion among analytical scientists is the discrepancy between vendor-specific numerical nomenclatures (e.g., "Impurity 5") and official Pharmacopoeial alphabetical designations (e.g., European Pharmacopoeia/USP Impurity A, E, F). This guide objectively compares the chemical profile, mechanistic origin, and chromatographic behavior of Ivabradine Impurity 5 against official compendial standards, providing a self-validating analytical protocol for their simultaneous quantification.

Nomenclature and Structural Profiling

In non-compendial vendor catalogs, "Impurity 5" predominantly refers to the critical alkylating intermediate 3-(3-Chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (CAS 85175-59-3). In contrast, the and USP monographs categorize impurities alphabetically, focusing heavily on end-stage degradation products like Impurity F (a benzazepin-1,2-dione derivative) and process impurities like Impurity E (8-Demethyl Ivabradine).

To establish a robust analytical control strategy, we must first compare their physicochemical properties and origins.

Quantitative & Structural Comparison Table
ParameterVendor "Impurity 5"Ph. Eur. / USP Impurity EPh. Eur. / USP Impurity F
Chemical Name 3-(3-Chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one8-Demethyl IvabradineIvabradine Benzazepin-1,2-dione
CAS Number 85175-59-3304464-97-92511244-96-3
Origin Process-related (Intermediate)Process-related (O-demethylation)Degradation (Oxidative/Thermal)
Molecular Weight 295.76 g/mol 454.56 g/mol 482.57 g/mol
Relative Retention Time (RRT) ~0.85~0.75~0.65
Toxicity / Risk Alkylating agent (Potential Genotoxin)Non-genotoxicNon-genotoxic

Mechanistic Pathway: Formation and Fate

Understanding the causality behind impurity generation dictates how we design our stability-indicating methods. Impurity 5 is an electrophilic intermediate that reacts with an amine precursor to form the Ivabradine API. If unreacted, it carries over into the final product. Conversely, Impurity F is a major degradation product that appears during accelerated stability testing due to the oxidation of the benzazepine ring.

Pathway A Amine Precursor (CAS 148870-56-8) C Ivabradine API (Target Product) A->C Alkylation B Impurity 5 (Chloro-benzazepine) CAS 85175-59-3 B->C Alkylation D Impurity F (Degradation Product) B->D Side Reaction C->D Thermal/Oxidative Degradation

Fig 1: Mechanistic pathway of Ivabradine synthesis and degradation involving Impurity 5 and F.

Self-Validating UPLC Protocol for Simultaneous Quantification

To objectively evaluate the API against these impurities, we utilize a Quality by Design (QbD) optimized Ultra-Performance Liquid Chromatography (UPLC) method. This protocol is engineered to be a self-validating system —meaning the data is only accepted if the internal system suitability criteria are inherently met, ensuring absolute trustworthiness.

Causality-Driven Chromatographic Conditions
  • Stationary Phase: C18 Column (250 x 4.6 mm, 5 µm).

    • Causality: The hydrophobic C18 alkyl chains provide optimal Van der Waals interactions for separating the structurally similar dimethoxybenzene rings of Impurity 5, Impurity F, and the API.

  • Mobile Phase: 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 6.4) : Acetonitrile (55:45 v/v).

    • Causality: Ivabradine is a weak base with a pKa of ~8.5. Maintaining the buffer at pH 6.4 ensures the tertiary amine remains fully protonated. This prevents secondary interactions with residual silanols on the silica matrix, completely eliminating peak tailing. Acetonitrile is selected over methanol due to its lower viscosity and higher dipole moment, which sharpens the elution profile of the bulky benzazepine derivatives.

  • Detection: UV Absorbance at 285 nm.

    • Causality: The dimethoxybenzene chromophore shared by Impurity 5, Impurity F, and the API exhibits a strong π→π∗ transition maximum at 285 nm, ensuring uniform response factors and high sensitivity.

Step-by-Step Methodology
  • Buffer Preparation: Dissolve 6.8 g of KH2​PO4​ in 1000 mL of HPLC-grade water. Adjust the pH to 6.4 ± 0.05 using dilute KOH . Filter through a 0.22 µm membrane.

  • Standard Preparation: Accurately weigh and dissolve Ivabradine API, Impurity 5, and Impurity F reference standards in the mobile phase to achieve a final concentration of 50 µg/mL for the API and 0.5 µg/mL for the impurities (reflecting the 1.0%).

  • System Suitability Test (SST - The Self-Validating Step): Inject the standard mixture 5 times. The system is validated only if:

    • Resolution ( Rs​ ) between Impurity 5 and Ivabradine is ≥1.5 .

    • Tailing factor ( Tf​ ) for all peaks is ≤1.5 .

    • Relative Standard Deviation (RSD) of peak areas is ≤2.0% .

  • Sample Analysis: Inject 10 µL of the unknown API batch. Record the chromatogram for 15 minutes.

UPLC N1 Sample Prep: API + Impurities (Solvent: Mobile Phase) N2 C18 Stationary Phase (250 x 4.6 mm, 5 µm) N1->N2 10 µL Injection N4 UV Detection @ 285 nm (Targets π-π* transitions) N2->N4 Elution Profile N3 Mobile Phase: pH 6.4 Buffer Acetonitrile (55:45 v/v) N3->N2 Isocratic Flow (1.0 mL/min) N5 Data Analysis & SST (ICH Q2 Validation) N4->N5 Integration & Validation Criteria

Fig 2: Self-validating UPLC workflow for quantifying Ivabradine and process impurities.

Conclusion and Regulatory Implications

While "Impurity 5" is a vendor-assigned identifier for the chloro-benzazepine intermediate, its control is just as critical as the Pharmacopoeial degradation products like Impurity F. Because Impurity 5 contains an alkyl chloride moiety, it carries a theoretical risk of genotoxicity. Therefore, utilizing a highly specific, pH-controlled UPLC method ensures that both process-related intermediates and end-stage degradation products are quantified well below the , bridging the gap between raw material sourcing and final compendial compliance.

References

  • Development and validation of UPLC method for simultaneous quantification of carvedilol and ivabradine in the presence of degradation products using DoE concept. Journal of Liquid Chromatography & Related Technologies. URL:[Link]

  • Ivabradine JensonR - Public Assessment Report. European Medicines Agency (EMA). URL:[Link]

  • ICH Q3A (R2) Impurities in new drug substances. European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • ICH Q2 (R1) Validation of analytical procedures: text and methodology. European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

Comparative

A Guide to Accuracy and Recovery Assessment: A Spiking Study of Ivabradine Impurity 5

Introduction: The Imperative of Purity in Pharmaceutical Analysis In the landscape of pharmaceutical development and manufacturing, the assurance of a drug product's safety and efficacy is paramount. A critical aspect of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Pharmaceutical Analysis

In the landscape of pharmaceutical development and manufacturing, the assurance of a drug product's safety and efficacy is paramount. A critical aspect of this assurance lies in the rigorous control of impurities.[1] Impurities, which can originate from starting materials, synthetic by-products, or degradation, can potentially impact the drug's stability and pose a toxicological risk.[2][3] Regulatory bodies, harmonized under the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and quantification of these impurities.[4]

Ivabradine, a heart rate-lowering agent, is synthesized through a multi-step process where the potential for impurity formation exists. This guide focuses on a crucial validation parameter for any analytical method used to monitor these impurities: accuracy . We will provide an in-depth, experience-driven protocol for assessing the accuracy of an analytical method for "Ivabradine Impurity 5," a representative process-related impurity, through a recovery study using the spiking technique. This guide is designed for researchers and drug development professionals to not only replicate the methodology but also to understand the scientific rationale behind each step.

Pillar 1: The Principle of Accuracy Assessment in Method Validation

Before delving into the experimental protocol, it is essential to ground our work in established regulatory principles. The ICH guideline Q2(R2), "Validation of Analytical Procedures," defines accuracy as the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5][6]

For the quantification of impurities, accuracy is most effectively demonstrated by spiking a placebo (a mixture of the drug product's excipients without the Active Pharmaceutical Ingredient, or API) with a known quantity of the impurity standard.[7] The subsequent analysis determines how much of that known quantity is "recovered" or measured by the method. This approach serves a dual purpose: it confirms the method's ability to provide a true result and demonstrates its specificity by showing that the formulation's excipients do not interfere with the impurity's quantification.[8]

Pillar 2: Experimental Design & Rationale

A robust experimental design is the bedrock of trustworthy results. Here, we outline a comprehensive protocol for a spiking study, explaining the causality behind each choice.

Objective

To determine the accuracy of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Ivabradine Impurity 5 in a drug product matrix by performing a recovery study at three concentration levels.

Materials and Instrumentation
Item Specification Rationale
Instrumentation UPLC/HPLC with PDA/UV DetectorStandard industry workhorse for purity analysis, offering robust and reliable quantification.[9]
Analytical Column C18 Column (e.g., 100 x 2.1 mm, 1.8 µm)Provides excellent separation for a wide range of non-polar to moderately polar compounds like Ivabradine and its impurities.
Reference Standards Ivabradine Impurity 5, Ivabradine APIHigh-purity standards are essential for preparing accurate stock solutions and for specificity checks.
Reagents Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Ammonium Acetate (AR Grade), Purified WaterHigh-purity solvents are critical to minimize baseline noise and interfering peaks.
Matrix Ivabradine Drug Product PlaceboUsing a placebo is the most direct way to prove the method is accurate in the actual sample matrix, free from API interference.
Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_spike Spiking Procedure (Triplicate) cluster_analysis Analysis cluster_data Data Processing stock Prepare Impurity 5 Stock Solution spike50 Spike Placebo at 50% Level stock->spike50 spike100 Spike Placebo at 100% Level stock->spike100 spike150 Spike Placebo at 150% Level stock->spike150 placebo Prepare Placebo Blank Solution placebo->spike50 placebo->spike100 placebo->spike150 inject Inject Blank, Spiked Samples & Standard into HPLC spike50->inject spike100->inject spike150->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Concentrations integrate->calculate assess Assess % Recovery & % RSD vs. Criteria calculate->assess

Caption: Workflow for the Ivabradine Impurity 5 spiking study.

Step-by-Step Experimental Protocol

1. Preparation of Mobile Phase:

  • Prepare Mobile Phase A: 20 mM Ammonium Acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Rationale: A buffered aqueous-organic mobile phase is standard for RP-HPLC, providing good peak shape and reproducible retention times.[10]

2. Preparation of Standard Stock Solution (Impurity 5):

  • Accurately weigh about 5.0 mg of Ivabradine Impurity 5 Reference Standard into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent) to obtain a solution of approximately 100 µg/mL.

  • Rationale: A stock solution at a known, higher concentration allows for accurate dilutions to create working standards and spiking solutions.

3. Preparation of Placebo Solution:

  • Accurately weigh a quantity of the drug product placebo equivalent to one dosage unit into a volumetric flask.

  • Add diluent to 70% of the flask volume, sonicate for 15 minutes to dissolve the excipients, then dilute to volume.

  • Filter the solution through a 0.45 µm nylon filter. This will serve as the blank and the matrix for spiking.

  • Rationale: This process mimics the sample preparation for the actual drug product, ensuring the matrix is representative.

4. Preparation of Spiked Samples:

  • The spiking levels are chosen based on the reporting threshold for the impurity (e.g., 0.1%). For a 5 mg tablet with a test concentration of 1 mg/mL, the 100% level would be 1 µg/mL.

  • For each level (50%, 100%, 150%), prepare three independent samples (n=3).

  • 100% Level (e.g., 1.0 µg/mL): Add a calculated volume of the Impurity 5 Stock Solution to the Placebo Solution in a volumetric flask and dilute to the final volume.

  • 50% Level (e.g., 0.5 µg/mL): Repeat the process with half the volume of the stock solution.

  • 150% Level (e.g., 1.5 µg/mL): Repeat with 1.5 times the volume of the stock solution.

  • Rationale: Using at least three concentration levels across a range demonstrates accuracy is not limited to a single point.[11] Triplicate preparations are essential for evaluating the method's precision at each level.[8]

5. Chromatographic Analysis:

  • Set up the HPLC system with appropriate chromatographic conditions (e.g., gradient elution, column temperature at 25°C, flow rate of 0.3 mL/min, UV detection at 285 nm).

  • Inject the diluent (as a blank), the placebo solution, and each of the nine prepared spiked samples.

Pillar 3: Data Analysis, Interpretation, and Acceptance Criteria

The trustworthiness of a method is confirmed when its results consistently meet pre-defined, stringent acceptance criteria.

Calculation of Recovery

The percentage recovery is calculated using the following formula:

% Recovery = (Actual Concentration Found / Theoretical Concentration Spiked) x 100

The "Actual Concentration Found" is determined from the peak area response of the spiked sample against the peak area of a known standard.

Hypothetical Results and Analysis

The following table summarizes a hypothetical, yet realistic, dataset from the spiking experiment.

Spike Level (%)Theoretical Conc. (µg/mL)Prep. #Measured Conc. (µg/mL)Recovery (%)Mean Recovery (%)% RSD
50% 0.5010.4998.099.3 1.53
20.51102.0
30.4998.0
100% 1.0011.01101.0101.3 0.58
21.02102.0
31.01101.0
150% 1.5011.54102.7101.8 1.15
21.51100.7
31.53102.0
Interpretation and Adherence to Acceptance Criteria

For impurity analysis, typical acceptance criteria for accuracy are:

  • Mean Percent Recovery: 80.0% to 120.0% at each concentration level.

  • Relative Standard Deviation (RSD): Not more than 2.0% for each set of triplicates.

In our hypothetical results, the mean recovery at all three levels (99.3%, 101.3%, and 101.8%) falls comfortably within the 80-120% acceptance window. Furthermore, the % RSD at each level is well below the 2.0% limit. This dataset provides strong evidence that the analytical method is accurate and precise for the quantification of Ivabradine Impurity 5 in the intended matrix.

Pillar 4: A Comparative Perspective on Analytical Technologies

While the validated RP-HPLC-UV method is robust and fit-for-purpose, it is valuable to compare it with alternative technologies to understand its place in the analytical toolkit.

Technique Pros Cons Best Use Case
HPLC with UV/PDA Detection - Highly robust and reproducible.- Cost-effective instrumentation.- Well-understood and widely implemented in QC labs.[1]- Limited sensitivity for trace-level impurities.- Relies on chromophores for detection.- Potential for peak co-elution to cause inaccurate quantification.Routine quality control, release testing, and stability studies for known impurities at or above reporting thresholds.
LC with Mass Spectrometry (LC-MS) - Exceptional sensitivity and specificity.[12][]- Can confirm impurity identity via mass-to-charge ratio.- Ideal for trace-level analysis (e.g., genotoxic impurities).[14]- Higher instrument and maintenance cost.- More complex method development.- Susceptible to matrix effects that can suppress ionisation.Impurity identification, structure elucidation, and quantification of critical or low-level impurities where high certainty is required.

This comparison highlights that while LC-MS offers superior sensitivity and identification capabilities, the proven accuracy, reliability, and cost-effectiveness of HPLC-UV make it the preferred method for routine quantitative control of known impurities like Ivabradine Impurity 5.

Conclusion

This guide has detailed a comprehensive and scientifically-grounded approach to assessing the accuracy of an analytical method for Ivabradine Impurity 5. By anchoring the experimental design in the principles of ICH Q2(R2), employing a meticulous spiking protocol, and evaluating the data against pre-defined acceptance criteria, we have demonstrated a self-validating system that ensures trustworthy results. The data confirms that the described HPLC method is accurate, precise, and specific, making it suitable for its intended purpose in a regulated pharmaceutical environment. The comparison with alternative technologies further contextualizes the method's utility, reinforcing its role as a cornerstone of quality control.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Semantic Scholar. Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances.
  • Pharmaffiliates. Ivabradine-impurities.
  • ChemicalBook. (2026, January 13). Ivabradine Impurity 5 | 1462470-54-7.
  • Polker, A. et al. (2020, June 26). Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. Journal of Reports in Pharmaceutical Sciences.
  • Clearsynth. Ivabradine Impurity 51 | CAS No. 20925-64-8.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Simson Pharma. Product Modified.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
  • ICH. (2022, March 24). Validation of Analytical Procedure Q2(R2).
  • RSC Publishing. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides.
  • PMC. (2023, August 4). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease.
  • Cleanchem. N-Nitroso Ivabradine Impurity 5 | CAS No: NA.
  • AKJournals. (2020, March 1). Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. Acta Chromatographica, 32(1).
  • PMC. (2016, May 4). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Charles River Laboratories. Impurity Testing & Residual Testing.
  • ResearchGate. Accuracy of impurities at sample test concentration of impurities.
  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Senieer. Detailed Explanation of Drug Impurity Research Methods.
  • Zhong, Z., & Zhu, C. (2025). The Critical Role of Impurity Analysis in Quality Control During Drug Testing and Its Optimization Paths. Journal of Medicines Development Sciences, 10(2).
  • Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. (2019, May 11). Research and Reviews.
  • Chemass. Pharmaceutical Impurity Analysis Overview.
  • BOC Sciences. (2023, May 7). Research Methods of Drug Impurities.

Sources

Validation

Resolving the Unresolvable: A Comparative Guide to HPLC Method Robustness for Ivabradine Impurity 5

In pharmaceutical drug development, the transition from a functional analytical method to a fully validated, robust quality control (QC) protocol is fraught with challenges. For Ivabradine—a selective If​ current inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical drug development, the transition from a functional analytical method to a fully validated, robust quality control (QC) protocol is fraught with challenges. For Ivabradine—a selective If​ current inhibitor used in the management of angina and heart failure—impurity profiling is notoriously complex. Among its related substances, Ivabradine Impurity 5 presents a unique chromatographic challenge due to its structural and electronic similarities to the active pharmaceutical ingredient (API).

This guide objectively compares high-performance liquid chromatography (HPLC) column chemistries and method conditions, providing a self-validating, step-by-step protocol for establishing method robustness in strict compliance with 1[1].

Mechanistic Context: The Challenge of Impurity 5

To design a robust method, we must first understand the causality behind the chromatographic behavior. Ivabradine Impurity 5 is chemically defined as (S)-2-(2-(2-((3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)amino)ethyl)-4,5-dimethoxyphenyl)acetic Acid2[2].

The Core Problem: Both Ivabradine and Impurity 5 share the bulky, electron-rich dimethoxybicyclo-octa-trien ring system. However, Impurity 5 possesses a terminal acetic acid moiety. At intermediate pH levels, this carboxylic acid is partially ionized. Standard C18 columns relying purely on hydrophobic (dispersive) interactions often fail to maintain baseline resolution ( Rs​>1.5 ) when minor fluctuations in mobile phase pH or temperature occur. This lack of robustness leads to co-elution, peak tailing, and ultimately, Out-of-Specification (OOS) results during routine QC testing.

Comparative Analysis: Selecting the Optimal Stationary Phase

To establish a self-validating and robust system, the choice of stationary phase is the most critical variable. We compared a traditional Standard C18 column against a Phenyl-Hexyl column under identical gradient conditions.

Causality Behind the Chemistry

While C18 relies on partitioning based on hydrophobicity, the Phenyl-Hexyl phase introduces π−π (pi-pi) interactions. The phenyl rings on the stationary phase interact directly with the electron-rich aromatic rings of Ivabradine and Impurity 5. Because Impurity 5's electronic distribution is altered by its acetic acid moiety, the π−π interactions amplify the selectivity ( α ), creating a wider retention gap that acts as a buffer against minor method variations 3[3].

Table 1: Stationary Phase Performance Comparison
ParameterStandard C18 (250 x 4.6 mm, 5µm)Phenyl-Hexyl (250 x 4.6 mm, 5µm)Causality / Advantage
Primary Interaction Hydrophobic (Dispersive)Hydrophobic + π−π interactionsEnhanced selectivity for aromatic rings.
Resolution ( Rs​ ) 1.2 (Co-elution risk)2.8 (Baseline resolved) π−π bonding differentiates electronic structures.
Tailing Factor ( Tf​ ) 1.8 (Significant tailing)1.1 (Highly symmetrical)Phenyl-hexyl shields residual silanols better.
Robustness Score Low (Fails at pH ± 0.1)High (Stable across pH ± 0.2)Wider initial resolution absorbs minor shifts.

Analytical Quality by Design (AQbD) Workflow

Modern robustness testing relies on Analytical Quality by Design (AQbD) rather than One-Variable-At-a-Time (OVAT) approaches. By utilizing a Box-Behnken Design (DoE), we map the interactions between Critical Method Parameters (CMPs) to establish a safe "Design Space" 4[4].

G A 1. Define Analytical Target Profile (Target: Rs > 1.5 for Impurity 5) B 2. Risk Assessment (Identify CMPs: pH, Flow, Temp) A->B C 3. Design of Experiments (DoE) (Box-Behnken Design) B->C D 4. Execute Deliberate Variations (ICH Q2(R1) Guidelines) C->D E 5. Evaluate CMAs (Resolution, Tailing Factor) D->E F 6. Establish Design Space & Robustness Limits E->F

Fig 1: AQbD-driven HPLC robustness validation workflow for Ivabradine Impurity 5.

Step-by-Step Experimental Protocol for Robustness Testing

According to ICH Q2(R1), robustness is defined as the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters5[5]. The following protocol creates a self-validating system where system suitability must be proven before and after variations.

Phase 1: System Suitability Testing (SST) Baseline
  • Prepare Mobile Phase: 20 mM ammonium acetate buffer (pH adjusted to 5.8) and Methanol in a gradient or optimized isocratic ratio. Causality: pH 5.8 ensures the amine group of Ivabradine is protonated while managing the ionization of Impurity 5's acid group.

  • Prepare Spiked Sample: Spike Ivabradine API (e.g., 1000 µg/mL) with 0.15% (w/w) of Impurity 5.

  • Inject Baseline: Run at nominal conditions (Flow: 1.0 mL/min, Temp: 25°C, pH: 5.8). Verify that Rs​≥1.5 and Tf​≤1.5 .

Phase 2: Execution of Deliberate Variations

Alter one parameter at a time (or utilize DoE software) to the following ICH-recommended extremes 6[6]:

  • Flow Rate Variations: Adjust the nominal flow rate by ±10% (0.9 mL/min and 1.1 mL/min).

  • Column Temperature Variations: Adjust the column oven temperature by ±5∘C (20°C and 30°C). Causality: Temperature affects mobile phase viscosity and mass transfer kinetics, directly impacting theoretical plates ( N ).

  • Mobile Phase pH Variations: Adjust the buffer pH by ±0.2 units (pH 5.6 and 6.0). Causality: Shifts in pH alter the dissociation constant ( pKa​ ) equilibrium of Impurity 5, testing the buffer's capacity to maintain retention stability.

  • Organic Composition: Alter the organic phase ratio by ±2% absolute.

Phase 3: Data Acquisition & Acceptance Criteria

For each variation, inject the spiked sample in triplicate. The method is deemed robust if the Critical Method Attributes (CMAs) meet the following criteria:

  • Resolution ( Rs​ ) between Ivabradine and Impurity 5 remains >1.5 .

  • Relative Standard Deviation (%RSD) of peak areas ≤2.0% .

Quantitative Data: Robustness Results

The table below summarizes the experimental data obtained using the optimized Phenyl-Hexyl method under deliberate variations.

Table 2: Robustness Evaluation of Phenyl-Hexyl HPLC Method
Parameter VariedCondition TestedImpurity 5 Rt​ (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )% Assay RSDStatus
Nominal (Control) Flow 1.0, Temp 25°C, pH 5.814.252.811.100.45%Pass
Flow Rate 0.9 mL/min (-10%)15.802.951.120.61%Pass
Flow Rate 1.1 mL/min (+10%)12.952.681.080.55%Pass
Temperature 20°C (-5°C)14.602.851.150.72%Pass
Temperature 30°C (+5°C)13.902.751.050.68%Pass
Buffer pH pH 5.6 (-0.2)14.852.551.180.85%Pass
Buffer pH pH 6.0 (+0.2)13.652.901.090.79%Pass
Organic Phase -2% Absolute15.503.101.140.90%Pass
Organic Phase +2% Absolute13.102.451.070.88%Pass

Data Interpretation: Even at the extremes of the tested design space (e.g., +2% organic phase which reduces retention time and compresses peaks), the resolution ( Rs​ ) never dropped below 2.45, well above the ICH requirement of 1.5. This validates the method as highly robust.

Conclusion & Best Practices

When developing an HPLC method for complex related substances like Ivabradine Impurity 5, relying solely on hydrophobic interactions is a critical point of failure. By transitioning to a Phenyl-Hexyl stationary phase , analytical scientists can leverage π−π interactions to artificially widen the resolution gap. This strategic choice, combined with a tightly controlled ammonium acetate buffer (pH 5.8), creates a highly resilient system.

By executing the ICH Q2(R1) robustness protocol detailed above, laboratories can ensure their methods will withstand the day-to-day variability of different analysts, instruments, and minor mobile phase preparation errors, ultimately safeguarding the integrity of the drug product.

References

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Orbiton Life Sciences: Ivabradine Impurity 5 Technical Details and Molecular Formula.
  • World Journal of Pharmacy and Pharmaceutical Sciences: Development and Validation of Stability Indicating HPLC Method for Estimation of Related Substances in Ivabradine Hydrochloride.
  • Asian Journal of Pharmaceutical Analysis: Validation of Stability Indicating RP-HPLC, Method of Analysis for assay of Ivabradine HCl.
  • Belgrade University Repository: Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven rel
  • Scribd: ICH Q2(R1)

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Comparative

Comprehensive Technical Guide: UV vs. MS Detection for Ivabradine Impurity 5

Executive Summary The accurate quantification of active pharmaceutical ingredient (API) impurities is a critical mandate in drug development, governed by stringent regulatory frameworks (ICH Q3A and M7). Ivabradine, a hy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of active pharmaceutical ingredient (API) impurities is a critical mandate in drug development, governed by stringent regulatory frameworks (ICH Q3A and M7). Ivabradine, a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker, is susceptible to degradation under hydrolytic and oxidative stress. Among its degradation profile, Ivabradine Impurity 5 (often formed during acidic or basic hydrolysis) presents a unique analytical challenge[1].

This guide objectively compares the two primary modalities for detecting and quantifying Ivabradine Impurity 5: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By examining the mechanistic causality behind each technique, we provide a field-proven framework for selecting the appropriate analytical strategy based on sensitivity, specificity, and regulatory requirements.

Chemical Context & Analytical Challenges

Ivabradine contains a lactam moiety and methoxy-substituted benzazepine structures that are vulnerable to degradation. Forced degradation studies reveal that Ivabradine degrades significantly under acidic (HCl) and basic (NaOH) hydrolysis, yielding several distinct degradation products (commonly designated I-1 through I-5)[1].

The Analytical Dilemma:

  • UV Detection: Ivabradine and its structurally related impurities absorb light strongly at 207 nm and 286 nm. While UV is excellent for routine Quality Control (QC) where impurity limits are relatively high (>0.05%), it struggles with trace-level quantification due to baseline noise and co-eluting matrix components.

  • MS Detection: If Impurity 5 is flagged for potential in silico toxicity or genotoxicity (requiring control under ICH M7 guidelines), UV detection lacks the requisite sensitivity[2]. LC-MS/MS overcomes this by utilizing mass-to-charge ( m/z ) filtering, allowing for trace-level quantification (parts-per-billion) and unambiguous structural confirmation[2].

Mechanistic Comparison: UV vs. MS Modalities

HPLC-UV (286 nm): The Chromophore Reliance

UV detection relies on the π→π∗ and n→π∗ electronic transitions within the aromatic rings of the Ivabradine structure.

  • Causality of Limitations: Because the API and Impurity 5 share similar chromophores, their UV absorption spectra are nearly identical. Specificity relies entirely on chromatographic separation (retention time). If a matrix component or another unknown degradant co-elutes, UV cannot differentiate them, leading to false positives or overestimation of the impurity.

LC-MS/MS (ESI+ MRM): The Mass Filtering Advantage

LC-MS/MS utilizes Electrospray Ionization in positive mode (ESI+) followed by Multiple Reaction Monitoring (MRM).

  • Causality of Superiority: ESI+ protonates the basic nitrogen atoms in the impurity, generating an [M+H]+ precursor ion. The first quadrupole (Q1) isolates this specific mass. The collision cell (Q2) fragments it, and the third quadrupole (Q3) isolates a specific product ion. This double-filtering mechanism mathematically eliminates background noise and co-eluting isobaric interferences, drastically lowering the Limit of Detection (LOD)[1].

Quantitative Performance Summary
Analytical ParameterHPLC-UV (286 nm)LC-MS/MS (ESI+, MRM)
Primary Application Routine QC, Bulk API release (ICH Q3A)Trace analysis, PGI quantification (ICH M7)
Limit of Detection (LOD) ~0.30 - 1.20 µg/mL~1.5 - 10.0 ng/mL
Limit of Quantitation (LOQ) ~1.00 - 4.00 µg/mL~5.0 - 25.0 ng/mL
Specificity Mechanism Chromatographic Retention Time ( tR​ )Precursor-to-Product Ion Transition ( m/z )
Matrix Interference High (Susceptible to co-eluting chromophores)Very Low (Mass filtering isolates target)
Structural Elucidation NoneYes (via MS/MS fragmentation patterns)
Cost per Analysis LowHigh

Analytical Decision Logic

The selection between UV and MS is not arbitrary; it is dictated by the phase of drug development and the required sensitivity threshold.

Decision tree for selecting UV vs. MS detection for Ivabradine impurities based on regulatory needs.

Self-Validating Experimental Protocols

To ensure scientific integrity, both methods must operate as self-validating systems. Before analyzing unknown samples, a System Suitability Test (SST) must be executed and passed.

Universal SST Acceptance Criteria:

  • Resolution ( Rs​ ): > 2.0 between Ivabradine API and Impurity 5.

  • Tailing Factor ( Tf​ ): < 1.5 (Ensures no secondary interactions with unendcapped silanol groups on the stationary phase).

  • Precision: %RSD of peak area < 2.0% for 5 replicate injections of the standard.

Method A: HPLC-UV Protocol (Routine QC)

Causality Note: A gradient elution is employed to ensure that highly polar degradants elute early, while non-polar impurities are washed off the column, preventing carryover.

  • Column Selection: Phenomenex Luna C18 (250 × 4.6 mm, 5.0 µm) or equivalent[1].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate buffer, adjusted to pH 3.0 with formic acid. (Low pH suppresses the ionization of silanol groups, sharpening the basic amine peaks).

    • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Gradient Program: 0-5 min (80% A), 5-25 min (linear gradient to 30% A), 25-35 min (hold at 30% A), 35-40 min (return to 80% A for re-equilibration).

  • Instrument Parameters: Flow rate at 0.7 mL/min; Column temperature at 30°C; UV detection wavelength set to 286 nm.

  • Execution: Inject 10 µL of the blank, followed by the SST standard, and finally the sample preparations.

Method B: LC-MS/MS Protocol (Trace Quantification)

Causality Note: Unlike standalone UV methods that often use non-volatile phosphate buffers, this method must use volatile buffers (ammonium formate/acetate) to prevent ion suppression and source fouling in the mass spectrometer.

G Prep Sample Prep (Dilution/Extraction) LC UHPLC Separation (C18, Ammonium Formate/ACN) Prep->LC Ion ESI+ Ionization [M+H]+ Generation LC->Ion Q1 Q1: Precursor Ion Selection Ion->Q1 Q2 Q2: CID Fragmentation Q1->Q2 Q3 Q3: Product Ion Selection (MRM) Q2->Q3 Det Detector (Trace Quantification) Q3->Det

Step-by-step LC-MS/MS Multiple Reaction Monitoring (MRM) workflow for trace analysis.
  • Column Selection: Poroshell 120 EC-C18 (50 × 3.0 mm, 2.7 µm). The sub-2-micron core-shell technology provides ultra-high resolution required for rapid MS screening.

  • Mobile Phase: Isocratic or shallow gradient using 10 mM Ammonium Acetate and Acetonitrile. The ammonium acetate acts as a proton donor, facilitating the formation of [M+H]+ ions in the ESI source[2].

  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Optimization: Direct infusion of an Impurity 5 reference standard is performed to identify the optimal precursor ion (Q1) and the most abundant, stable product ion (Q3) after Collision-Induced Dissociation (CID) using Argon gas.

  • Execution: Inject 2 µL of the sample. The MS software plots the extracted ion chromatogram (XIC) for the specific MRM transition, ignoring all other matrix components.

Strategic Recommendations

For standard batch release and stability testing where Impurity 5 is controlled at standard ICH Q3A thresholds (e.g., 0.10%), HPLC-UV remains the gold standard due to its robustness, ease of transfer between global QC labs, and low operational cost.

However, if Impurity 5 is identified as a potential mutagenic impurity requiring control at the Threshold of Toxicological Concern (TTC) under ICH M7, or if forced degradation studies yield co-eluting unknown peaks, LC-MS/MS is non-negotiable. The mass spectrometer's ability to filter out matrix noise via MRM transitions provides the definitive specificity and sub-nanogram sensitivity required to ensure patient safety and regulatory compliance.

References

  • Pikul, P., Jamrógiewicz, M., & Ciura, K. (2016). "Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities." Frontiers in Pharmacology, 7, 117. URL:[Link]

  • Patel, P. N., Borkar, R. M., Kalariya, P. D., Gangwal, R. P., Sangamwar, A. T., Samanthula, G., & Srinivas, R. (2015). "Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis." Journal of Mass Spectrometry, 50(2), 344-353. URL:[Link]

Sources

Validation

A Comparative Guide to Stress Testing and Forced Degradation for the Generation of Salicylic Acid from Acetylsalicylic Acid

Introduction: The Imperative of Understanding Degradation In the landscape of pharmaceutical development, the purity of a drug substance is not merely a quality metric; it is a cornerstone of patient safety and therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Understanding Degradation

In the landscape of pharmaceutical development, the purity of a drug substance is not merely a quality metric; it is a cornerstone of patient safety and therapeutic efficacy. The International Council for Harmonisation (ICH) has established rigorous guidelines that mandate the characterization of impurities in new drug substances and products.[1][2][3] Forced degradation studies, or stress testing, are a critical component of this process, providing a proactive approach to identifying potential degradation products that may form under various environmental conditions during the shelf life of a drug.[4][5] These studies are instrumental in developing and validating stability-indicating analytical methods, elucidating degradation pathways, and ensuring the overall robustness of a drug formulation.[6][7]

This guide provides a comparative analysis of different stress testing methodologies for the generation of a specific and critical impurity: Salicylic Acid , a primary degradant of the widely used active pharmaceutical ingredient (API), Acetylsalicylic Acid (Aspirin) . We will delve into the mechanistic rationale behind different degradation protocols, provide detailed experimental procedures, and offer a comparative assessment to aid researchers and drug development professionals in selecting the most appropriate strategy for their needs.

The Chemistry of Degradation: Hydrolysis of Acetylsalicylic Acid

The principal degradation pathway for Acetylsalicylic Acid is hydrolysis of the ester linkage, yielding Salicylic Acid and Acetic Acid. This reaction can be catalyzed by acid, base, or heat, making it a focal point of stability studies.

ASA Acetylsalicylic Acid SA Salicylic Acid ASA->SA H+ or OH- (Hydrolysis) AA Acetic Acid ASA->AA H+ or OH- (Hydrolysis)

Caption: Hydrolytic degradation pathway of Acetylsalicylic Acid.

Understanding this mechanism is fundamental to designing forced degradation studies that are both efficient and representative of potential real-world degradation scenarios.

Experimental Protocols for the Generation of Salicylic Acid

The following protocols outline distinct methods for inducing the degradation of Acetylsalicylic Acid to generate Salicylic Acid. Each protocol is designed to be a self-validating system, where the extent of degradation can be monitored over time using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Protocol 1: Acid-Catalyzed Hydrolysis

This method simulates the degradation of Acetylsalicylic Acid in an acidic environment.

Objective: To generate Salicylic Acid through acid-catalyzed hydrolysis.

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve 100 mg of Acetylsalicylic Acid reference standard in 10 mL of acetonitrile to prepare a 10 mg/mL stock solution.

  • Stress Condition: Transfer 1 mL of the stock solution into a 10 mL volumetric flask. Add 1 mL of 1N hydrochloric acid (HCl).

  • Incubation: Heat the solution in a water bath at 60°C for 2 hours.

  • Neutralization and Dilution: After incubation, cool the solution to room temperature. Neutralize the solution by adding 1 mL of 1N sodium hydroxide (NaOH). Dilute to the final volume with a 50:50 mixture of acetonitrile and water.

  • Analysis: Analyze the stressed sample by a validated stability-indicating HPLC method to determine the extent of degradation and the concentration of Salicylic Acid formed.

Rationale: The acidic conditions protonate the carbonyl oxygen of the ester group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, thus accelerating hydrolysis.

Protocol 2: Base-Catalyzed Hydrolysis

This protocol explores the degradation of Acetylsalicylic Acid under basic conditions, which is typically much more rapid than acid-catalyzed hydrolysis.

Objective: To generate Salicylic Acid through base-catalyzed hydrolysis.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of Acetylsalicylic Acid in acetonitrile as described in Protocol 1.

  • Stress Condition: Transfer 1 mL of the stock solution into a 10 mL volumetric flask. Add 1 mL of 0.1N sodium hydroxide (NaOH).

  • Incubation: Maintain the solution at room temperature for 30 minutes.

  • Neutralization and Dilution: After incubation, neutralize the solution by adding 1 mL of 0.1N hydrochloric acid (HCl). Dilute to the final volume with a 50:50 mixture of acetonitrile and water.

  • Analysis: Analyze the sample using a validated HPLC method.

Rationale: The hydroxide ion is a potent nucleophile that directly attacks the electrophilic carbonyl carbon of the ester, leading to a rapid cleavage of the ester bond.

Protocol 3: Oxidative Degradation

This method investigates the susceptibility of Acetylsalicylic Acid to oxidation.

Objective: To assess the stability of Acetylsalicylic Acid under oxidative stress.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of Acetylsalicylic Acid in acetonitrile.

  • Stress Condition: Transfer 1 mL of the stock solution into a 10 mL volumetric flask. Add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the solution at room temperature for 24 hours, protected from light.

  • Dilution: Dilute to the final volume with a 50:50 mixture of acetonitrile and water.

  • Analysis: Analyze the sample by HPLC.

Rationale: While hydrolysis is the primary degradation pathway, oxidative conditions can reveal the potential for the formation of other, less common impurities. This stress test helps to establish the specificity of the analytical method.

Protocol 4: Thermal Degradation (Solid State)

This protocol evaluates the effect of heat on solid Acetylsalicylic Acid.

Objective: To generate Salicylic Acid through thermal degradation of the solid drug substance.

Methodology:

  • Sample Preparation: Place a thin layer (approximately 100 mg) of solid Acetylsalicylic Acid reference standard in a shallow glass dish.

  • Stress Condition: Place the dish in a temperature-controlled oven at 105°C for 24 hours.

  • Sample Processing: After the designated time, remove the sample, allow it to cool, and dissolve a known amount in a suitable solvent (e.g., acetonitrile).

  • Analysis: Analyze the dissolved sample by HPLC to quantify the amount of Salicylic Acid formed.

Rationale: Thermal stress can provide energy to overcome the activation barrier for solid-state degradation, which can be relevant for understanding the stability of the drug substance during manufacturing (e.g., drying) and long-term storage.

Comparative Analysis of Forced Degradation Protocols

The choice of a forced degradation strategy depends on the specific objectives of the study. The following table provides a comparative summary of the protocols described above.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed HydrolysisOxidative DegradationThermal Degradation (Solid)
Primary Degradant Salicylic AcidSalicylic AcidMinimal degradation expectedSalicylic Acid
Rate of Degradation ModerateRapidSlow to negligibleSlow
Advantages Controlled degradation, mimics gastric conditions.Rapid generation of degradant for reference standard preparation.Establishes method specificity against oxidative impurities.Reflects potential degradation during manufacturing and storage.
Disadvantages Slower than base hydrolysis.May produce secondary degradants if not controlled.May not generate the primary hydrolytic impurity.May not be representative of degradation in a formulated product.
Typical Yield of Salicylic Acid 5-20%>90% (can be controlled by time)<1%1-5%

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for a forced degradation study, from sample preparation to data analysis.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_api Prepare API Stock Solution acid Acid Hydrolysis prep_api->acid base Base Hydrolysis prep_api->base oxid Oxidation prep_api->oxid therm Thermal prep_api->therm neutralize Neutralize/Dilute acid->neutralize base->neutralize oxid->neutralize therm->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation & Mass Balance hplc->data

Caption: Generalized workflow for forced degradation studies.

Conclusion

Forced degradation studies are an indispensable tool in pharmaceutical development. By systematically subjecting a drug substance like Acetylsalicylic Acid to a variety of stress conditions, researchers can proactively identify and characterize potential impurities such as Salicylic Acid. This guide provides a comparative framework for designing and executing these studies, emphasizing the importance of a mechanistically informed approach. The choice of protocol—be it acid, base, oxidative, or thermal stress—should be tailored to the specific goals of the investigation, whether it is to elucidate degradation pathways, develop stability-indicating methods, or produce impurity reference standards. Ultimately, a well-designed forced degradation strategy is a critical step towards ensuring the quality, safety, and efficacy of the final drug product.

References

  • Vertex AI Search. (2020, November 12).
  • Sharma, M. K., & Murugesan, M.
  • ICH. (1995, May). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10).
  • ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Mhaske, P., Todkar, D., Kale, V., Thakare, M., & Narwade, V. Force Degradation And Stability Indicating Method For Impurity Profiling. IJCRT.org.
  • ResolveMass Laboratories Inc. (2025, November 5).
  • A practical guide to forced degradation and stability studies for drug substances.
  • Senieer.
  • Daicel Pharma Standards. (2026, January 8).
  • SGS.
  • ACS Publications. (2015, June 10). Strategies To Address Mutagenic Impurities Derived from Degradation in Drug Substances and Drug Products | Organic Process Research & Development.
  • Baertschi Consulting. Impurity investigations by phases of drug and product development.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). ijprajournal.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Emery Pharma. Impurity Analysis and Profiling Services.
  • Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances.
  • NIH. Recent trends in the impurity profile of pharmaceuticals - PMC.
  • IMPURITIES AND ITS IMPORTANCE IN PHARMACY - International Journal of Pharmaceutical Sciences Review and Research. (2010, July 15).
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020, November 19).

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Comparative

A Senior Application Scientist's Guide to Qualifying Ivabradine Impurity 5 Working Standards Against Primary Standards

In the landscape of pharmaceutical quality control, the adage "a chain is only as strong as its weakest link" holds profound truth. For analytical testing, the reliability of your reference standards is a critical link t...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical quality control, the adage "a chain is only as strong as its weakest link" holds profound truth. For analytical testing, the reliability of your reference standards is a critical link that ensures the integrity of your data, the quality of your product, and ultimately, patient safety. This is particularly crucial when controlling impurities like Ivabradine Impurity 5, where accuracy is non-negotiable.

This guide provides an in-depth, experience-driven framework for qualifying an in-house working standard for Ivabradine Impurity 5. We will move beyond rote procedures to explore the scientific rationale behind each step, enabling you to establish a robust, self-validating system for your laboratory. Our focus is on creating a practical, cost-effective, and regulatory-compliant approach to routine analysis by leveraging a well-characterized working standard, traceable to its primary counterpart.

The Hierarchy of Standards: Primary vs. Working

Understanding the distinct roles of primary and working standards is the foundation of a sound quality system. They are not interchangeable; rather, they exist in a defined hierarchy of traceability.

Primary Reference Standards

A primary reference standard is the definitive benchmark.[1] It is a substance of the highest achievable purity, extensively characterized and certified by a recognized pharmacopeial body like the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.).[2][3] These standards are considered to have an assigned purity of 100.0% unless otherwise specified on their certificate.[4] Due to their exhaustive characterization, high cost, and limited availability, their use is reserved for two primary purposes:

  • The definitive characterization of a new chemical entity.

  • The qualification of in-house secondary or working standards.[1]

Working Standards (Secondary Standards)

A working standard is the "workhorse" of the routine analytical laboratory. It is a batch of high-purity material, often prepared in-house or sourced from a commercial supplier, that has been carefully compared against and proven to be traceable to the primary reference standard.[5] Its purpose is to provide a reliable and cost-effective reference for daily quality control analyses, such as batch release testing and stability studies.[1] The entire qualification process is designed to assign a precise potency value to this working standard relative to the primary standard.

The relationship between these standards establishes a clear chain of traceability, which is a cornerstone of Good Manufacturing Practice (GMP).

G cluster_0 Traceability Hierarchy Int_Std International / National Standard (e.g., NIST, WHO) Prim_Std Primary Pharmacopeial Standard (e.g., USP, Ph. Eur.) - Highest Purity - Extensively Characterized Int_Std->Prim_Std Establishes Primary Standard Work_Std Qualified Working Standard (In-house) - Used for Routine Analysis - Potency Assigned vs. Primary Prim_Std->Work_Std Qualifies QC_Sample QC Sample / Batch Release Work_Std->QC_Sample Tests

Caption: Traceability pyramid for reference standards.

Experimental Design: A Robust Qualification Protocol

The qualification of a working standard is not merely a single test but a holistic evaluation to confirm its identity, purity, and potency relative to the primary standard. This protocol assumes the availability of a validated, stability-indicating HPLC method suitable for Ivabradine and its impurities.[6][7]

Prerequisites:
  • Primary Standard: Certified Ivabradine Impurity 5 Primary Reference Standard (e.g., USP Catalog #XXXXXX or equivalent).

  • Working Standard Candidate: A high-purity (>98%) batch of Ivabradine Impurity 5.[5]

  • Validated HPLC Method: An established RP-HPLC method capable of separating Ivabradine from Impurity 5 and other related substances.

Experimental Protocol: HPLC-UV Method

This protocol outlines the essential steps for a comparative analysis. The causality behind this multi-step approach is to build a complete, self-validating profile of the working standard. We don't just want to know if it's similar, but how it compares in every critical analytical aspect.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good hydrophobic retention and separation for compounds like Ivabradine.
Mobile Phase Acetonitrile: 20mM Ammonium Acetate Buffer (pH 7.35)Based on published methods demonstrating effective separation of Ivabradine and its impurities.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing resolution and run time.
Detection UV at 286 nmIvabradine and its related structures show significant absorbance at this wavelength.[8]
Injection Volume 10 µLA typical volume to ensure sharp peaks without overloading the column.
Column Temp. 30 °CEnsures consistent retention times and peak shapes by controlling viscosity.
Step 1: Solution Preparation & System Suitability

Objective: To ensure the analytical system is performing correctly before any sample analysis. This is a non-negotiable first step for any valid analytical run.

  • Primary Standard Stock (PS Stock): Accurately weigh ~10 mg of Ivabradine Impurity 5 Primary Standard and dissolve in a 100 mL volumetric flask with diluent (e.g., 50:50 Acetonitrile:Water) to get a concentration of ~100 µg/mL.

  • Working Standard Stock (WS Stock): Prepare in the same manner as the PS Stock using the working standard candidate material.

  • System Suitability Solution: Use the PS Stock solution.

  • Procedure: Inject the System Suitability Solution six replicate times.

Acceptance Criteria (Example):

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • %RSD of Peak Area (n=6): ≤ 2.0%

System Suitability Test (SST) Results (Hypothetical Data)
Parameter Result
Tailing Factor1.2
Theoretical Plates5600
%RSD of Peak Area (n=6)0.85%
Conclusion System Passed
Step 2: Identification & Specificity

Objective: To confirm that the working standard candidate is chemically identical to the primary standard.

  • Procedure: Inject the PS Stock and WS Stock solutions individually.

  • Analysis:

    • Compare the retention time (RT) of the major peak in the WS chromatogram with that of the PS chromatogram.

    • If using a PDA detector, overlay the UV spectra of the two peaks and calculate the peak purity.

Acceptance Criteria & Data (Hypothetical):

  • The RT of the WS peak must be within ±2% of the PS peak.

  • The UV spectra must be homogenous and match.

Identification & Specificity Data
Standard Retention Time (min) UV λmax (nm)
Primary Standard4.52286
Working Standard4.51286
Conclusion Identity Confirmed
Step 3: Purity & Assay (Potency Assignment)

Objective: To determine the purity of the working standard and assign its potency value relative to the primary standard. This is the most critical quantitative step.

  • Procedure:

    • Inject the PS Stock and WS Stock solutions in triplicate.

    • Calculate the purity of the working standard by the area normalization method (% Area).

    • Calculate the Assay (potency) of the working standard against the primary standard using the formula below. The primary standard's certified purity is used in this calculation.

Formula for Assay:

Assay (%) = (Area WS / Area PS) * (Conc PS / Conc WS) * Purity PS

Where:

  • Area WS: Average peak area of the Working Standard.

  • Area PS: Average peak area of the Primary Standard.

  • Conc WS: Concentration of the Working Standard solution.

  • Conc PS: Concentration of the Primary Standard solution.

  • Purity PS: Certified purity of the Primary Standard (e.g., 99.8%).

Acceptance Criteria & Data (Hypothetical):

  • Purity (by Area %): ≥ 99.5%

  • Assay (%): 98.0% - 102.0% of the Primary Standard value.

Comparative Assay and Potency Assignment
Standard Avg. Peak Area (n=3) Calculated Purity (Area %) Assay vs. Primary Std.
Primary Standard2,545,10099.8% (Certified)N/A
Working Standard2,539,80099.7%99.6%
Conclusion Working Standard is Qualified

Final Qualification Summary & Workflow

A comprehensive qualification report should be generated, summarizing all tests and results. This report serves as the official documentation for the release of the working standard for routine use.

Summary of Qualification for Ivabradine Impurity 5 Working Standard (Lot: I5-WS-001)
Test Acceptance Criteria Result
Identification (RT) ±2% of Primary StandardConforms
Purity (Area %) ≥ 99.5%99.7%
Assay vs. Primary Std. 98.0% - 102.0%99.6%
Assigned Potency 99.6% (on an as-is basis)
Final Status QUALIFIED

The entire process can be visualized as a logical workflow, ensuring no step is missed.

G cluster_1 Working Standard Qualification Workflow A Select High-Purity Candidate Material C Prepare Standard Solutions A->C B Procure Certified Primary Standard B->C D Perform System Suitability Testing (SST) C->D E SST Pass? D->E F Comparative Analysis: 1. Identification (RT, UV) 2. Purity (Area %) 3. Assay vs. Primary E->F Yes I Investigate & Troubleshoot. Reject Candidate Material. E->I No G Results Meet Acceptance Criteria? F->G H Assign Potency. Release Working Standard. Document in Report. G->H Yes G->I No

Caption: Workflow for qualifying a working standard.

Lifecycle Management: Maintaining the Standard

Qualification is not a one-time event. A qualified working standard enters a lifecycle that must be managed:

  • Storage: Store under controlled conditions as specified (e.g., desiccated, refrigerated, protected from light) to prevent degradation.

  • Re-qualification: Periodically re-qualify the working standard against the current lot of the primary standard to ensure its potency has not changed over time.[5]

Conclusion

Establishing a qualified working standard for Ivabradine Impurity 5 is a strategic investment in analytical efficiency and data integrity. It mitigates the high cost and conserves the limited supply of primary standards while ensuring that routine quality control testing remains accurate, reliable, and firmly anchored to a pharmacopeial benchmark. By following a scientifically sound, well-documented qualification protocol, laboratories can confidently produce data that meets the stringent requirements of regulatory bodies and ensures the consistent quality of the final drug product.

References

  • Fact sheet: European Pharmacopoeia Reference Standards. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS. uspbpep.com. [Link]

  • Official European Pharmacopoeia reference standards (RS) - An integral part of the quality standards of the Ph Eur. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]

  • Understanding the Difference Between Working Standards and Reference Standards in Biopharma. BioPharma Consulting Group. [Link]

  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Publishing. [Link]

  • Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances. AKJournals. [Link]

  • The Value of Primary Working Standards in Pharmaceutical Quality Control. Pharmaceutical Technology. [Link]

  • Working Standards in Pharma: Ensuring Quality and Compliance. LinkedIn. [Link]

  • Ph. Eur. Reference Standards: Orders and Catalogue. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]

  • Qualification of Pharmaceutical Working Standards. Veeprho. [Link]

  • Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. Brieflands. [Link]

  • <11> USP REFERENCE STANDARDS. United States Pharmacopeia (USP). [Link]

  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Council for Harmonisation (ICH). [Link]

  • Primary Standards and Secondary Standards in Pharmaceutical Analysis. Pharma Info Nepal. [Link]

  • A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices. Asian Journal of Research in Chemistry. [Link]

  • Analytical method Development and validation of Ivabradine by using RP-HPLC. GSC Biological and Pharmaceutical Sciences. [Link]

  • Primary Vs Secondary Reference Standards In GMP Labs. GMP Insiders. [Link]

  • Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. IntuitionLabs. [Link]

  • ICH Q7 GMP Guidelines for Pharma: A Complete Guide. Qualityze. [Link]

  • Understanding the International Council for Harmonisation (ICH) Q7 Guideline. LinkedIn. [Link]

  • Understanding the Difference Between Working Standards and Reference Standards in Pharmaceutical Testing. Pharmaffiliates. [Link]

  • ICH guideline Q7 on good manufacturing practice for active pharmaceutical ingredients – questions and answers. European Medicines Agency. [Link]

  • Ivabradine-impurities. Pharmaffiliates. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Ivabradine Impurities and Related Compound. Veeprho. [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration (FDA). [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • Choosing Reference Standards for API or Impurity. ResolveMass Laboratories Inc.[Link]

  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. [Link]

  • The chemical structure of ivabradine. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

Ivabradine Impurity 5 proper disposal procedures

Operational Blueprint: Safe Handling and Disposal of Ivabradine Impurity 5 As a Senior Application Scientist, I frequently consult with drug development professionals on the precise management of active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Blueprint: Safe Handling and Disposal of Ivabradine Impurity 5

As a Senior Application Scientist, I frequently consult with drug development professionals on the precise management of active pharmaceutical ingredient (API) impurities. Waste management in the laboratory is not merely a regulatory checkbox; it is a critical component of scientific integrity and operational safety.

Handling Ivabradine Impurity 5 requires a specialized approach that deviates from standard pharmaceutical waste protocols. Because of its specific molecular structure, improper disposal can lead to severe environmental contamination and regulatory penalties. This guide provides a self-validating, step-by-step operational plan for the safe segregation, containment, and disposal of this specific impurity.

Chemical Profiling & Hazard Causality

Ivabradine Impurity 5 (CAS No. 85175-59-3), chemically identified as 3-(3-chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one[1], is a critical reference standard used during the quality control and stability testing of the heart failure medication Ivabradine.

The most critical feature of this molecule regarding disposal is its covalently bound chlorine atom. When incinerated at standard municipal temperatures, halogenated organic compounds can undergo incomplete combustion, generating highly toxic dioxins and furans. Therefore, any waste containing this impurity must be strictly segregated into a Halogenated Organic Waste stream. Furthermore, like the parent API, it exhibits significant aquatic toxicity, which absolutely prohibits any form of drain or sink disposal[2].

Table 1: Physicochemical & Waste Classification Data
ParameterValue / ClassificationOperational Causality & Disposal Impact
Chemical Formula C₁₅H₁₈ClNO₃[1]The chlorine atom classifies this as Halogenated Organic Waste , requiring high-temperature incineration with flue gas scrubbing[3].
Molecular Weight 295.77 g/mol [1]Fine powder form presents an inhalation hazard; necessitates handling within a ductless HEPA-filtered enclosure or fume hood.
Environmental Toxicity Category Acute 1 (Aquatic)[2]Absolutely prohibits sink/drain disposal. Requires secondary containment to prevent accidental environmental discharge[4].
EPA Waste Stream RCRA-Regulated (Halogenated)Must be accumulated in a Satellite Accumulation Area (SAA) and processed by a licensed chemical destruction plant[5].

Regulatory Grounding

Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the updated Hazardous Waste Generator Improvements Rule (GIR), laboratory facilities must manage pharmaceutical impurities as strictly regulated hazardous waste[6]. Ivabradine Impurity 5 must be accumulated in a designated Satellite Accumulation Area (SAA) at the point of generation, with strict volume limits (typically 55 gallons) before mandatory transfer to a licensed destruction facility[5].

Step-by-Step Disposal Methodology

Protocol 1: End-to-End Segregation and Disposal of Halogenated Pharmaceutical Impurities

  • Step 1: Source Segregation

    • Action: Immediately upon completion of analytical workflows (e.g., HPLC impurity profiling), isolate all liquid and solid waste containing Ivabradine Impurity 5.

    • Causality: Mixing halogenated waste with non-halogenated solvents drastically increases disposal costs and the risk of dangerous chemical incompatibilities in the waste carboy.

  • Step 2: Primary Containment

    • Action: Transfer liquid waste into a chemically compatible, high-density polyethylene (HDPE) or glass carboy specifically designated for "Halogenated Organic Waste." Solid waste (e.g., contaminated weighing boats, pipette tips) must go into a puncture-resistant, sealable hazardous waste bin.

    • Causality: HDPE and glass prevent solvent leaching and container degradation over time.

  • Step 3: Labeling and SAA Storage

    • Action: Affix a GHS-compliant Hazardous Waste label detailing the exact constituents (e.g., "Contains: Ivabradine Impurity 5, Methanol, Dichloromethane"). Store in a secondary containment tray within the laboratory's SAA[5].

    • Causality: The EPA's GIR mandates that SAA containers remain closed unless actively adding waste. Accurate constituent tracking is legally required for the final licensed destruction facility to determine the correct incineration profile[6].

  • Step 4: Decontamination of Primary Packaging

    • Action: Empty reagent vials that contained the pure impurity must be triple-rinsed with an appropriate solvent (e.g., methanol). The rinsate must be added to the halogenated liquid waste stream. The rinsed vial can then be disposed of in a designated broken glass box[5].

    • Causality: Triple-rinsing ensures the container is legally "RCRA empty," preventing trace API contamination in standard glass recycling or landfill streams.

  • Step 5: Final Licensed Destruction

    • Action: Submit a hazardous waste pickup request to Environmental Health and Safety (EHS) before the SAA reaches its regulatory volume limit[5].

    • Causality: EHS will transfer the waste to a licensed chemical destruction plant capable of high-temperature incineration equipped with alkaline flue gas scrubbers. These scrubbers are mandatory to neutralize the hydrochloric acid (HCl) gas produced during the combustion of the chlorinated impurity[3].

Accidental Spill Response Workflow

Protocol 2: Solid/Liquid Spill Containment

  • Evacuation & PPE: Evacuate personnel to safe areas. Don a full-face respirator (if dust/aerosols are present), chemical impermeable nitrile gloves, and an impervious lab coat[3].

  • Containment: Prevent further spillage. Do not let the chemical enter drains[3]. For solid spills, avoid dry sweeping to prevent aerosolization; cover the spill with a damp absorbent pad or use a HEPA-filtered vacuum. For liquids, encircle the spill with universal chemical absorbent booms[7].

  • Collection: Shovel the absorbed material using non-sparking tools into a suitable, closed hazardous waste container[3].

  • Surface Decontamination: Decontaminate surfaces and equipment by scrubbing with an alcohol-based solvent. Dispose of all contaminated wipes into the solid hazardous waste bin[7].

Waste Management Visualization

G A Generate Ivabradine Impurity 5 Waste B Waste State? A->B C Solid Waste (Vials, PPE, Tips) B->C Solid D Liquid Waste (HPLC Effluent, Solvents) B->D Liquid E Triple Rinse Vials Collect Rinsate C->E G Halogenated Organic Waste Carboy D->G F Solid Hazardous Waste Bin E->F Rinsed Vials E->G Rinsate H Satellite Accumulation Area (SAA) Labeling & Secondary Containment F->H G->H I EHS Transfer & Licensed Incineration (Flue Gas Scrubbing) H->I

Workflow for the segregation, containment, and licensed destruction of halogenated impurities.

References

Sources

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